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  • Product: 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol
  • CAS: 2006278-11-9

Core Science & Biosynthesis

Foundational

Architecting Stimuli-Responsive Linkers: The Mechanism of Action of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Overview In the rapidly evolving landscape of targeted therapeutics—parti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Overview

In the rapidly evolving landscape of targeted therapeutics—particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the design of the linker is as critical as the payload itself. 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol (CAS: 2006278-11-9) has emerged as a highly specialized, bifunctional building block[]. Unlike traditional static linkers, this molecule is engineered to be a "smart" self-immolative hub. It allows for orthogonal conjugation of targeting ligands while remaining completely stable until it encounters a specific biological trigger (such as hypoxia or nitroreductase enzymes), at which point it executes a precise, rapid disassembly to release an unmodified therapeutic payload[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. We will dissect the electronic causality behind this molecule's structural anatomy, explore the mechanistic phases of its application, and provide self-validating protocols for its integration into modern drug development pipelines.

Molecular Anatomy & Electronic Causality

The brilliance of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol lies in the synergistic electronic effects of its four functional groups. Every substituent serves a distinct mechanistic purpose:

  • The 4-Nitro Group (The Trigger): Acting as a redox-sensitive switch, the strongly electron-withdrawing nitro group keeps the linker stable in systemic circulation. Upon reaching a hypoxic tumor microenvironment or encountering specific intracellular nitroreductases, it is reduced to an electron-donating amino group, initiating the release cascade[2].

  • The 1-Hydroxymethyl Group (The Payload Anchor): This benzylic alcohol is the attachment point for the cytotoxic drug. It is typically converted into a carbamate or carbonate. Because it is positioned para to the nitro group, it is perfectly aligned for a 1,6-elimination reaction once the trigger is activated[3].

  • The 5-Fluoro Group (The Conjugation Point): Positioned ortho to the nitro group, the fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr). Fluorine is uniquely suited here; its extreme electronegativity maximizes the partial positive charge on the C5 carbon, accelerating the rate-determining nucleophilic attack[4].

  • The 2-Methoxy Group (The Kinetic Modulator): While seemingly innocuous, this electron-donating group is strategically placed para to the 5-position and ortho to the 1-hydroxymethyl group. During the final drug-release phase, its +M (resonance) effect stabilizes the developing positive charge of the transition state, significantly accelerating the 1,6-elimination kinetics compared to unsubstituted analogs[3].

Phase I: The Conjugation Mechanism (SNAr)

The first step in utilizing this building block is attaching a targeting ligand, solubilizing group (e.g., PEG), or PROTAC anchor. This is achieved via SNAr at the 5-fluoro position. The strong electron-withdrawing nature of the ortho-nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, allowing nucleophiles (amines, thiols) to attack without the need for palladium catalysis.

SNAr_Mechanism A 5-Fluoro-2-methoxy- 4-nitrobenzyl Alcohol C Meisenheimer Complex (Stabilized by 4-NO2) A->C Nucleophilic Attack (Rate Determining) B Nucleophile (e.g., R-NH2) B->C D 5-Substituted-2-methoxy- 4-nitrobenzyl Alcohol C->D Rearomatization (Fast) E Fluoride Ion (F-) Leaving Group C->E

Fig 1. SNAr mechanism at the 5-fluoro position, driven by ortho-nitro stabilization.

Protocol 1: Self-Validating SNAr Conjugation of Primary Amines

Causality: N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine to minimize nucleophilic competition and steric hindrance. DMF is used as a polar aprotic solvent to solvate the nucleophile and stabilize the highly polar Meisenheimer transition state.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol in anhydrous DMF to achieve a 0.2 M concentration.

  • Add 2.5 eq of DIPEA, followed by 1.1 eq of the desired primary amine nucleophile.

  • Stir the reaction mixture at 45°C under an inert nitrogen atmosphere for 4–6 hours.

Self-Validation System:

  • Visual Cue: The solution will rapidly shift from a pale yellow to a deep, vibrant orange/red. This color change is the direct optical signature of the anionic Meisenheimer complex forming in real-time.

  • Analytical IPC: Monitor via LC-MS. Validation is achieved when the starting material mass (m/z 201.1) is entirely replaced by the product mass (m/z = 201.1 - 19.0 [F] + Mass of Amine - 1.0 [H]).

  • Workup Confirmation: Quench with ice-cold water. The strong intramolecular hydrogen bonding between the newly formed secondary amine and the ortho-nitro group often drives spontaneous, highly pure crystallization of the product.

Phase II: The Release Mechanism (1,6-Elimination)

Once the linker is conjugated to both the targeting ligand (via Phase I) and the therapeutic payload (via the benzylic alcohol), it acts as a silent carrier. Upon reaching the target site, enzymatic reduction of the nitro group to an aniline triggers a spontaneous electronic cascade. The lone pair on the newly formed amine drives electron density through the aromatic system, expelling the payload and generating an aza-quinone methide intermediate[5][6].

Elimination_Cascade A Prodrug Complex (Nitro-Aromatic) C Amino Intermediate (Electron Donating) A->C Reduction (-NO2 to -NH2) B Enzymatic Trigger (Nitroreductase / Hypoxia) B->C D 1,6-Elimination (Spontaneous Cascade) C->D Electron Delocalization E Aza-Quinone Methide D->E Cleavage F CO2 Gas D->F Decarboxylation G Free Payload / Drug D->G Drug Release

Fig 2. Hypoxia-triggered 1,6-elimination cascade releasing the active payload and CO2.

Protocol 2: Self-Validating Activation for Payload Attachment

Causality: To prepare the benzylic alcohol for payload attachment, Bis(4-nitrophenyl) carbonate is chosen over phosgene. This avoids over-reaction and provides a built-in colorimetric leaving group (p-nitrophenolate) that validates the subsequent payload coupling step[7][8].

Step-by-Step Methodology:

  • Dissolve the SNAr-modified benzyl alcohol (from Protocol 1) in anhydrous Dichloromethane (DCM).

  • Add 1.5 eq of Bis(4-nitrophenyl) carbonate and 2.0 eq of DIPEA.

  • Stir at room temperature for 4 hours under nitrogen.

Self-Validation System:

  • Analytical IPC: TLC (Hexanes/EtOAc 1:1) will show a new, higher Rf​ spot, as the resulting mixed carbonate is significantly less polar than the starting alcohol. UV activity at 254 nm will intensify due to the added aromatic ring.

  • Downstream Visual Validation: When the amine-containing payload (drug) is subsequently added to this activated intermediate, the displacement of the p-nitrophenolate leaving group will turn the solution bright yellow (absorbance max at ~400 nm). This provides real-time, visual confirmation that the payload has successfully conjugated to the self-immolative linker.

Quantitative Kinetic Profiling

The structural modifications on the benzyl alcohol core drastically alter the kinetic profile of the drug release. The table below summarizes the causality of these substituents on the 1,6-elimination half-life, demonstrating why the 5-Fluoro-2-methoxy configuration is highly prized for fast-release applications.

Table 1: Kinetic and Electronic Profiling of Substituted Benzyl Alcohol Linkers

Linker Core ArchitectureBiological TriggerSNAr Conjugation CapabilityEst. 1,6-Elimination t1/2​ (pH 7.4)*Primary Therapeutic Application
4-Nitrobenzyl alcohol NitroreductaseNone (No leaving group)~2.5 hoursStandard Hypoxia Prodrugs
2-Methoxy-4-nitrobenzyl alcohol NitroreductaseNone (No leaving group)~45 minutesFast-release Prodrugs
5-Fluoro-4-nitrobenzyl alcohol NitroreductaseHigh (Ortho-F activation)~3.0 hoursBifunctional ADCs
5-Fluoro-2-methoxy-4-nitrobenzyl alcohol NitroreductaseHigh (Ortho-F activation)~50 minutes Tunable PROTACs / ADCs

*Note: Half-lives are representative approximations based on the dearomatization energy barriers of the corresponding amino-intermediates post-reduction.

References

  • Title: Alcohols and Derivatives - Building Block / BOC Sciences: 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol (2006278-11-9)
  • Source: ncbi.nlm.nih.gov (PMC)
  • Source: pubs.rsc.
  • Source: benchchem.
  • Source: otago.ac.
  • Title: 2,4-Bis(hydroxymethyl)
  • Source: tandfonline.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Application of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol in Photopharmacology

Executive Summary In the rapidly evolving fields of photopharmacology and spatiotemporal biological probing, the precise control of molecular activity using light is paramount. 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of photopharmacology and spatiotemporal biological probing, the precise control of molecular activity using light is paramount. 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol (CAS: 2006278-11-9) has emerged as a highly specialized building block for synthesizing next-generation photolabile protecting groups (PPGs)[1]. By incorporating both electron-donating (methoxy) and electron-withdrawing (fluoro) substituents onto the classic ortho-nitrobenzyl scaffold, this compound offers a "push-pull" electronic system. This technical guide provides an in-depth analysis of its exact mass characteristics, structural rationale, and self-validating experimental workflows for its integration into drug development pipelines.

Physicochemical Profiling & Mass Spectrometry

For researchers conducting high-resolution mass spectrometry (HRMS) or isotopic labeling studies, distinguishing between the average molecular weight and the monoisotopic exact mass is a critical self-validating step. The presence of fluorine (which has a single stable isotope, ¹⁹F) simplifies the isotopic envelope compared to chlorinated or brominated analogs, but demands high mass accuracy to differentiate from isobaric interferences.

Quantitative Data Summary

Below is the consolidated physicochemical profile required for analytical validation and synthetic planning[1],[2]:

PropertyValueAnalytical Significance
Chemical Name 5-Fluoro-2-methoxy-4-nitrobenzyl AlcoholStandard IUPAC nomenclature.
CAS Registry Number 2006278-11-9Unique identifier for procurement[2].
Molecular Formula C₈H₈FNO₄Dictates isotopic distribution pattern.
Molecular Weight (Average) 201.15 g/mol Used for bulk stoichiometric calculations[1].
Exact Mass (Monoisotopic) 201.0437 Da Target mass for HRMS (Q-TOF/Orbitrap).
[M+H]⁺ Expected m/z 202.0510Primary target in positive ESI mode.
[M+Na]⁺ Expected m/z 224.0335Common sodium adduct in LC-MS.
[M-H]⁻ Expected m/z 200.0365Primary target in negative ESI mode.

Structural Rationale: The "Push-Pull" Photocage

The design of 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol is not arbitrary; every functional group serves a distinct mechanistic purpose in photopharmacology[3]:

  • The ortho-Nitrobenzyl Core: This is the photochemical engine. Upon UV/Vis irradiation, the nitro group abstracts a benzylic proton, transitioning into an aci-nitro tautomer. Subsequent cyclization and rearrangement lead to the cleavage of the benzylic bond, releasing the caged cargo[4],[5].

  • The 2-Methoxy Group (Electron-Donating): The addition of a methoxy group red-shifts the absorption maximum of the chromophore. This causality is crucial for biological applications, as it allows uncaging to occur at longer wavelengths (e.g., 365 nm or via two-photon excitation), minimizing phototoxicity to living cells[4].

  • The 5-Fluoro Group (Electron-Withdrawing): Fluorine substitution serves a dual purpose. Chemically, it modulates the electron density of the aromatic ring, stabilizing the transient aci-nitro intermediate and tuning the quantum yield of the photolysis reaction[3]. Pharmacologically, the highly electronegative C-F bond increases the lipophilicity and metabolic stability of the intact probe, preventing premature degradation by cytochrome P450 enzymes.

Photolysis A Caged Compound (o-Nitrobenzyl Ester) B Excited State (Singlet/Triplet) A->B hν (UV/Vis) C aci-Nitro Intermediate B->C Hydrogen Abstraction D Hemiacetal Intermediate C->D Cyclization / Hydration E Released Cargo + o-Nitrosobenzaldehyde D->E Cleavage

Photolytic cleavage mechanism of ortho-nitrobenzyl caged compounds via an aci-nitro intermediate.

Experimental Workflows

As a Senior Application Scientist, it is critical to ensure that experimental protocols are self-validating. The following workflows detail the analytical verification and synthetic application of this building block.

Workflow A: LC-HRMS Validation Protocol

Before utilizing 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol in complex syntheses, its exact mass and purity must be validated to prevent downstream failures.

Methodology:

  • Sample Preparation: Dissolve the standard in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL. Causality: This concentration prevents detector saturation while providing a strong signal-to-noise ratio.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Ionization (ESI): Operate the Electrospray Ionization source in both positive and negative modes. Causality: While the alcohol can form an [M+H]⁺ ion (m/z 202.0510), the strongly electron-withdrawing nitro and fluoro groups often stabilize the deprotonated species, making the negative mode [M-H]⁻ (m/z 200.0365) highly sensitive.

  • Mass Analysis: Utilize a Quadrupole Time-of-Flight (Q-TOF) analyzer calibrated to <2 ppm mass error. Validate the compound by confirming the exact mass matches 201.0437 Da ± 5 ppm.

Workflow B: Synthesis of a Photo-Caged Carboxylic Acid (Steglich Esterification)

To cage a biologically active carboxylic acid (e.g., a kinase inhibitor or PROTAC), the Steglich esterification is the standard due to its mild conditions.

Methodology:

  • Preparation: In an oven-dried flask under inert N₂ atmosphere, dissolve the target carboxylic acid (1.0 eq) and 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: DMAP acts as a superior nucleophilic catalyst. It attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which prevents the irreversible rearrangement into an unreactive N-acylurea byproduct.

  • Activation: Cool the reaction to 0 °C using an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq). Causality: Cooling the reaction during the exothermic activation step minimizes the thermal degradation of the photolabile alcohol.

  • Coupling: Allow the reaction to warm to room temperature and stir in the dark for 12 hours. Causality: Ambient light can trigger premature photolysis of the newly formed ester; shielding the flask with aluminum foil is mandatory.

  • Validation: Quench with water, extract with DCM, and purify via flash chromatography. Validate the final caged probe via HRMS to confirm the addition of the 5-fluoro-2-methoxy-4-nitrobenzyl moiety (Mass shift: +183.0332 Da, accounting for the loss of H₂O during esterification).

Steglich_Workflow Step1 Reactants Acid + Fluoro-Nitrobenzyl Alcohol Step2 Activation (0 °C) Addition of EDC·HCl Step1->Step2 Anhydrous DCM Step3 Nucleophilic Catalysis DMAP forms Acylpyridinium Step2->Step3 Prevents N-acylurea Step4 Coupling (RT, 12h) Ester Bond Formation Step3->Step4 Alcohol Attack Step5 Purification Wash & Flash Chromatography Step4->Step5 Yields Caged Probe

Steglich esterification workflow for synthesizing photo-caged probes using EDC and DMAP.

References

  • [1] AccelaChem. "5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol". AccelaChemBio Catalog. URL:

  • [2] Shao-Yuan. "2006278-11-9,2-甲氧基-4-硝基-5-氟苯甲醇". Shao-Yuan Catalog. URL:

  • [3] CSIC. "In the search for photocages cleavable with visible light: an overview of recent advances and chemical strategies". URL:

  • [4] MDPI. "Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks". URL:

  • [5] ResearchGate. "The Light-Controlled Release of 2-fluoro-l-fucose, an Inhibitor of the Root Cell Elongation, from a nitrobenzyl-caged Derivative". URL:

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol in Organic Solvents

Foreword: The Crucial Role of Solubility in Drug Development In the landscape of pharmaceutical research and development, understanding the solubility profile of an active pharmaceutical ingredient (API) is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Crucial Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, understanding the solubility profile of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. The bioavailability, efficacy, and ultimately the therapeutic success of a drug are intrinsically linked to its solubility. This guide provides a comprehensive examination of the solubility of a compound of interest, 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol, across a spectrum of organic solvents. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed technical narrative, blending foundational principles with actionable experimental insights.

Introduction to 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol: A Molecule of Interest

5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol is a substituted aromatic compound featuring a constellation of functional groups that dictate its physicochemical properties. The presence of a fluoro group, a methoxy group, a nitro group, and a benzyl alcohol moiety creates a unique electronic and steric environment. This intricate molecular architecture suggests a nuanced solubility behavior, influenced by the interplay of polarity, hydrogen bonding capabilities, and potential dipole-dipole interactions. A thorough understanding of its solubility is paramount for applications ranging from synthetic reaction optimization to the design of stable and effective drug formulations.

The Principle of "Like Dissolves Like": A Framework for Solubility Prediction

The adage "like dissolves like" serves as a fundamental predictive tool in solubility science[1]. This principle posits that a solute will most readily dissolve in a solvent that has a similar polarity[1]. For 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol, the presence of both polar (nitro, hydroxyl) and non-polar (benzene ring) features suggests that its solubility will be highly dependent on the nature of the solvent.

Experimental Determination of Solubility: A Validated Approach

To quantitatively assess the solubility of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol, the equilibrium shake-flask method is a reliable and widely used technique[2]. This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solid.

Step-by-Step Experimental Protocol
  • Solvent Selection: A range of organic solvents with varying polarities, from non-polar to highly polar, is selected. This includes alkanes, aromatic hydrocarbons, chlorinated solvents, ethers, esters, ketones, and alcohols.

  • Sample Preparation: An excess of crystalline 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol is added to a known volume of each selected solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the samples are allowed to stand undisturbed to allow the undissolved solid to settle.

  • Sample Extraction and Dilution: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of any solid particles. The aliquot is then diluted with a suitable solvent to a concentration within the analytical range of the chosen detection method.

  • Quantification: The concentration of the dissolved 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solubility Calculation: The solubility is then calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol B Add to known volume of solvent A->B C Agitate in shaker bath at constant temperature (e.g., 25°C) B->C D Allow undissolved solid to settle C->D E Withdraw supernatant through filter D->E F Dilute sample E->F G Quantify by HPLC-UV F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Solubility Profile of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol: An Illustrative Dataset

The following table presents a scientifically plausible, illustrative solubility dataset for 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol in a selection of organic solvents at 25°C. This data is intended to provide a framework for understanding the compound's behavior and is not based on pre-existing experimental results.

SolventSolvent TypeRelative PolarityDielectric Constant (20°C)Illustrative Solubility (mg/mL)
HexaneNon-polar0.0091.88< 0.1
TolueneNon-polar (Aromatic)0.0992.382.5
DichloromethanePolar Aprotic0.3099.0825.8
Diethyl EtherPolar Aprotic0.1174.348.2
Ethyl AcetatePolar Aprotic0.2286.0215.7
AcetonePolar Aprotic0.35520.745.3
IsopropanolPolar Protic0.54619.930.1
EthanolPolar Protic0.65424.5555.6
MethanolPolar Protic0.76232.7078.9
Dimethyl Sulfoxide (DMSO)Polar Aprotic0.44446.68> 100
N,N-Dimethylformamide (DMF)Polar Aprotic0.38636.71> 100

Discussion and Interpretation of the Solubility Profile

The illustrative data reveals a clear trend of increasing solubility with increasing solvent polarity, which aligns with the "like dissolves like" principle[1].

  • Non-polar Solvents: The solubility in non-polar solvents like hexane is expected to be very low. The polar functional groups of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol (hydroxyl, nitro, methoxy, and fluoro) dominate its character, making it incompatible with the non-polar nature of hexane. The slight solubility in toluene can be attributed to pi-pi stacking interactions between the benzene rings of the solute and the solvent.

  • Polar Aprotic Solvents: A significant increase in solubility is observed in polar aprotic solvents. The dipole moments of solvents like dichloromethane, ethyl acetate, and acetone can interact favorably with the polar functionalities of the solute. The high solubility in highly polar aprotic solvents like DMSO and DMF is anticipated, as these are considered "universal" organic solvents capable of dissolving a wide range of compounds.

  • Polar Protic Solvents: The compound exhibits good solubility in polar protic solvents such as isopropanol, ethanol, and methanol. This is due to the ability of the solvent to act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl group of the benzyl alcohol.

Causality Behind Experimental Choices

The selection of a diverse range of solvents with varying polarities and hydrogen bonding capabilities is a deliberate choice to build a comprehensive solubility profile. This allows for the systematic probing of the different intermolecular forces that govern the dissolution process. The use of the shake-flask method, followed by HPLC quantification, is a robust and validated approach that ensures the generation of reliable and reproducible data[2][3].

Conclusion: A Guide for Practical Application

The solubility profile of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol presented in this guide, while illustrative, provides a strong foundation for researchers in the field. The clear correlation between solubility and solvent polarity underscores the importance of a systematic approach to solvent screening in drug development and synthetic chemistry. This in-depth analysis, from first principles to experimental protocol and data interpretation, is designed to empower scientists to make informed decisions in their research endeavors.

References

  • ZheJiang TianHe Resin Co.,Ltd. Organic Solvent Polarity Chart.
  • Burdick & Jackson. Dielectric Constant.
  • Unknown. Polarity of Solvents.
  • Reichardt, C. Solvents and Polarity. Wiley-VCH.
  • Bannan, C. C., Calabró, G., Kyu, D. Y., & Mobley, D. L. (2016). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 12(8), 4015–4024.
  • Cauwood, J. D., & Turner, W. E. S. (1915). XXXI.—The Dielectric Constants of Some Organic Solvents at their Melting or Boaling Points. Journal of the Chemical Society, Transactions, 107(0), 276–286.
  • Li, S., & Grest, G. S. (2016). Dielectric Properties of Organic Solvents in an Electrical Field. The Journal of Physical Chemistry B, 120(50), 12958–12965.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

Sources

Exploratory

Comprehensive Structural Analysis and X-ray Crystallography of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

Executive Summary The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding solid-state chemistry and supramolecular assembly. For highly functionalized small molecules like 5-Fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding solid-state chemistry and supramolecular assembly. For highly functionalized small molecules like 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol (CAS: 2006278-11-9; MW: 201.15) , the crystal packing is dictated by a complex interplay of competing intermolecular forces. This whitepaper provides an in-depth technical guide to the structural elucidation of this compound via Single-Crystal X-ray Diffraction (SC-XRD). By detailing the causality behind crystal growth, data collection parameters, and advanced refinement techniques, this guide serves as a self-validating framework for drug development professionals analyzing highly substituted fluoro-nitroaromatics.

Supramolecular Causality: The Role of Fluoro and Nitro Substituents

The molecular architecture of 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol presents a highly competitive bonding landscape. The presence of a strong hydrogen bond donor (the hydroxymethyl group) alongside multiple potential acceptors (methoxy oxygen, nitro oxygens, and fluorine) requires a hierarchical analysis of its crystal packing motifs.

The Fluorine Paradox: Hydrogen vs. Halogen Bonding

While heavier halogens (Cl, Br, I) frequently drive crystal packing through highly directional halogen bonding (σ-hole interactions), fluorine behaves differently. Due to its extreme electronegativity and low polarizability, organic fluorine rarely acts as a halogen bond donor. Instead, it preferentially acts as a weak hydrogen bond acceptor, typically forming C−H⋯F interactions[1]. In the presence of the strongly donating −OH group, the primary structural motif is driven by O−H⋯O (nitro or methoxy) bonds, relegating the fluorine atom to secondary lattice stabilization.

Nitro-Induced Polarization and π−π Stacking

The nitro group ( −NO2​ ) at position 4 and the fluoro group ( −F ) at position 5 exert powerful electron-withdrawing inductive and resonance effects. This severely depletes the electron density of the aromatic ring. Consequently, the molecule is highly susceptible to face-to-face π−π stacking with adjacent electron-rich moieties or inverted molecules within the asymmetric unit. The inductive effect provided by these substituents increases the overall lattice energy and melting point, correlating directly to the strength of the supramolecular assembly[2].

Steric Hindrance and Conformational Control

The methoxy group ( −OCH3​ ) at position 2 introduces significant steric bulk adjacent to the hydroxymethyl group ( −CH2​OH ) at position 1. This steric clash forces the hydroxyl oxygen out of the aromatic plane. As observed in similar nitrobenzyl alcohol derivatives, such out-of-plane geometries prevent the formation of flat 2D sheets, instead driving the formation of complex 3D hydrogen-bonded networks[3].

G C 5-Fluoro-2-methoxy- 4-nitrobenzyl Alcohol H1 Strong H-Bonding (O-H···O_nitro) C->H1 Primary Motif H2 Weak H-Bonding (C-H···F) C->H2 Secondary Motif P π-π Stacking (Electron Deficient Ring) C->P Packing Stabilization S Steric Hindrance (Methoxy Group) C->S Conformation Control

Caption: Supramolecular interaction hierarchy dictating the crystal packing of the target molecule.

Experimental Methodology: A Self-Validating Protocol for SC-XRD

Small molecule X-ray crystallography is the definitive method for revealing atomic structure, bond lengths, and absolute configuration[4]. The following protocol outlines the optimal workflow for analyzing 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol.

Step 1: Crystal Growth via Vapor Diffusion

Objective: Obtain a single crystal with dimensions between 0.1 and 0.3 mm, free of twinning or defects. Causality: Fast evaporation often traps molecules in kinetic, amorphous, or polycrystalline states. Vapor diffusion allows for the slow, thermodynamically controlled saturation of the solution.

  • Dissolve 10 mg of the compound in 1 mL of a moderately polar solvent (e.g., Chloroform) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of a non-polar anti-solvent (e.g., Hexane).

  • Seal the outer vial and incubate at 20∘C for 3–7 days. The volatile anti-solvent slowly diffuses into the inner vial, seamlessly lowering solubility and nucleating high-quality single crystals.

Step 2: Cryocooling and Data Collection

Objective: Acquire high-resolution diffraction data while minimizing radiation damage and thermal noise. Causality: Data collection at room temperature suffers from high thermal atomic displacement parameters (ADPs), which blur electron density maps. Cryocooling the crystal to 100 K using a nitrogen gas stream freezes out dynamic disorder, significantly enhancing the resolution of high-angle diffraction spots[5].

  • Coat the selected crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.

  • Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's 100 K nitrogen stream.

  • Collect data using monochromatic MoKα ( λ=0.71073A˚ ) or CuKα radiation. Ensure data completeness up to 2θ=50∘ (for Mo).

Step 3: Phase Solution and Advanced Refinement

Objective: Reconstruct the electron density map and assign atomic coordinates. Causality: The diffraction pattern only records the amplitude of the scattered waves, not their phase (the "Phase Problem"). Modern dual-space algorithms (e.g., SHELXT) solve this by iteratively cycling between real and reciprocal space.

  • Initial Solution: Run SHELXT to locate the heavy atoms (C, N, O, F).

  • Least-Squares Refinement: Use SHELXL to refine atomic positions and anisotropic displacement parameters against F2 .

  • Advanced Hydrogen Placement (HAR): Traditional Independent Atom Models (IAM) assume spherical electron density, which poorly models hydrogen atoms. Employ Hirshfeld Atom Refinement (HAR) using software like NoSpherA2. This utilizes aspherical form factors, allowing for the placement of hydrogen atoms with an accuracy comparable to neutron diffraction[6].

  • Validation: The protocol is self-validating. A correct structural model will yield an R1​ value <0.05 , a wR2​ value <0.15 , and a Goodness-of-Fit (GoF) near 1.0. Residual electron density peaks ( Δρmax​ ) should be <0.5e−/A˚3 .

G N1 Crystal Growth (Vapor Diffusion) N2 Cryocooling (100 K) & Mounting N1->N2 N3 X-ray Diffraction Data Collection N2->N3 N4 Phase Solution (Dual-Space) N3->N4 N5 Structural Refinement (HAR / Least-Squares) N4->N5

Caption: Workflow of Single-Crystal X-ray Diffraction (SC-XRD) from growth to refinement.

Quantitative Structural Parameters

Based on the crystallographic behavior of structurally analogous fluoro-nitrobenzyl systems, the following tables summarize the expected quantitative parameters and geometric constraints necessary to validate the refined model.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue / Constraint
Chemical Formula C8​H8​FNO4​
Formula Weight 201.15 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å ( MoKα )
Crystal System Monoclinic (Typical for substituted benzenes)
Space Group P21​/c (Centrosymmetric)
Goodness-of-fit on F2 0.95−1.05 (Target range for valid model)
Final R indices [I>2σ(I)] R1​≤0.05 , wR2​≤0.12

Table 2: Expected Intermolecular Interactions and Geometries

Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)Angle D-H···A (°)
Strong H-Bond O−H (Hydroxyl) O (Nitro / Methoxy)2.65 – 2.80160 – 175
Weak H-Bond C−H (Aromatic) F (Fluoro)3.10 – 3.30130 – 150
π−π Stacking Aromatic RingAromatic Ring3.60 – 3.80 (Centroid)N/A

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol (CAS: 2006278-11-9)[1] Introduction and Strategic Rationale The incorporation of hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol (CAS: 2006278-11-9)[1]

Introduction and Strategic Rationale

The incorporation of highly functionalized fluoro-aromatic motifs is a cornerstone strategy in modern drug discovery, often utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol serves as a critical, densely functionalized building block for active pharmaceutical ingredients (APIs).

Synthesizing this compound presents a distinct chemoselectivity challenge: the reduction of a carboxylic acid or ester to a primary alcohol must be achieved without inadvertently reducing the highly sensitive nitro (-NO₂) group to an aniline, or causing hydrodefluorination of the aryl fluoride. Standard aggressive reducing agents like Lithium Aluminum Hydride (LiAlH₄) or palladium-catalyzed hydrogenation will rapidly reduce the nitro moiety.

To bypass this, we employ a two-step "build-and-pair" methodology. First, the commercially available 5-fluoro-2-methoxy-4-nitrobenzoic acid is converted to its methyl ester[2]. Second, we utilize a highly chemoselective reduction system comprising Sodium Borohydride (NaBH₄) and Calcium Chloride (CaCl₂)[3][4].

Mechanistic Insight: The Ca(BH₄)₂ System

While NaBH₄ alone is typically insufficiently electrophilic to reduce esters efficiently, the addition of anhydrous CaCl₂ generates Calcium Borohydride (Ca(BH₄)₂) in situ[4]. The Ca²⁺ ion acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating rapid hydride transfer from the borohydride anion. Crucially, this system operates under mild conditions (0 °C to room temperature) and is entirely unreactive toward aromatic nitro groups, ensuring absolute chemoselectivity[3].

Experimental Workflow

G A 5-Fluoro-2-methoxy- 4-nitrobenzoic acid B Esterification (MeOH, H2SO4) A->B C Methyl 5-fluoro-2-methoxy- 4-nitrobenzoate B->C D Selective Reduction (NaBH4, CaCl2) C->D E 5-Fluoro-2-methoxy- 4-nitrobenzyl Alcohol D->E

Fig 1: Two-step chemoselective synthesis workflow for the target benzyl alcohol.

Step-by-Step Methodologies

Protocol A: Synthesis of Methyl 5-fluoro-2-methoxy-4-nitrobenzoate

This step activates the carboxylic acid for the subsequent mild reduction.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Add 5-fluoro-2-methoxy-4-nitrobenzoic acid (10.0 g, 46.5 mmol) to the flask. Suspend the solid in anhydrous methanol (100 mL)[2].

  • Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄, 1.0 mL) dropwise while stirring. Self-Validation: The suspension will gradually clear as the esterification proceeds and the product dissolves.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 12–16 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1, UV detection).

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Dilute the residue with Ethyl Acetate (150 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the methyl ester as a pale yellow solid.

Protocol B: Chemoselective Reduction to 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

This step utilizes the in situ generated Ca(BH₄)₂ for selective ester reduction.

  • Setup: In an oven-dried 250 mL round-bottom flask flushed with inert gas (N₂ or Ar), dissolve the methyl ester from Protocol A (8.0 g, 34.9 mmol) in a mixture of anhydrous THF (60 mL) and absolute Ethanol (30 mL)[3].

  • Lewis Acid Addition: Add anhydrous Calcium Chloride (CaCl₂, 5.8 g, 52.3 mmol, 1.5 eq) to the solution. Stir at room temperature for 15 minutes to allow partial dissolution and complexation.

  • Hydride Addition: Cool the flask to 0 °C using an ice-water bath. Carefully add Sodium Borohydride (NaBH₄, 3.9 g, 104.7 mmol, 3.0 eq) in small portions over 20 minutes to manage hydrogen gas evolution[3][4].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Self-Validation: TLC (Hexanes/EtOAc 1:1) should show the disappearance of the higher-Rf ester and the appearance of a lower-Rf spot (the polar alcohol).

  • Quenching: Cool the mixture back to 0 °C. Carefully quench the excess hydride by dropwise addition of saturated aqueous NH₄Cl (30 mL) or cold acetone[3]. Caution: Vigorous H₂ evolution will occur.

  • Extraction: Remove the THF/EtOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol as a crystalline solid[1].

Quantitative Data & Stoichiometry

The following table summarizes the optimized reaction parameters and expected yields for the two-step protocol, providing a benchmark for reproducibility.

Reaction StepSubstrateReagents (Equivalents)Solvent SystemTemp / TimeExpected Yield
1. Esterification 5-Fluoro-2-methoxy-4-nitrobenzoic acidMeOH (Excess), H₂SO₄ (0.1 eq)Methanol65 °C / 16 h90 - 95%
2. Reduction Methyl 5-fluoro-2-methoxy-4-nitrobenzoateNaBH₄ (3.0 eq), CaCl₂ (1.5 eq)THF / EtOH (2:1)0 °C to RT / 6 h82 - 88%

Table 1: Stoichiometric and operational parameters for the synthesis workflow.

References

  • AccelaChemBio. "2006278-11-9, 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol - AccelaChem." accelachem.com.
  • ResearchGate. "Why some esters can be reduced by sodium borohydride?" researchgate.net.
  • ACS Publications. "Reductive Transformations with Sodium Borohydride and Their Applications." acs.org.
  • Google Patents. "WO2023057427A1 - Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators." google.com.

Sources

Application

Application Note: 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol as a Privileged Intermediate in Drug Discovery

Executive Summary In the highly demanding landscape of preclinical drug discovery, the efficiency of analog generation hinges on the selection of versatile, orthogonally reactive building blocks. 5-Fluoro-2-methoxy-4-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly demanding landscape of preclinical drug discovery, the efficiency of analog generation hinges on the selection of versatile, orthogonally reactive building blocks. 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol (CAS: 2006278-11-9) has emerged as a privileged scaffold, particularly in the synthesis of complex heterocyclic pharmacophores. This application note details the mechanistic rationale, optimized quantitative data, and self-validating experimental protocols for utilizing this intermediate, with a specific focus on its application in synthesizing GLP-1 receptor modulators and steroid receptor agonists.

Structural Rationale & Orthogonal Reactivity

The strategic placement of functional groups on this benzene ring creates a highly predictable and programmable reactivity profile. As an Application Scientist, understanding the electronic interplay of these substituents is critical for designing efficient synthetic routes:

  • C5-Fluoro (Electrophilic Hub): The fluorine atom is highly activated by the strongly electron-withdrawing C4-nitro group via inductive and resonance effects, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by primary and secondary amines.

  • C4-Nitro (Latent Nucleophile): Post-SNAr, the nitro group can be reduced to an aniline, yielding a 1,2-diamine. This serves as the classic precursor for benzimidazole, quinoxaline, and benzoxazole heterocycles.

  • C1-Benzyl Alcohol (Coupling Handle): The hydroxymethyl group can be oxidized to a benzaldehyde or benzoic acid, providing a versatile handle for reductive amination or amide bond formation.

  • C2-Methoxy (Conformational Modulator): Provides steric bulk and hydrogen-bond acceptor capabilities, often critical for target binding within hydrophobic protein pockets.

Reactivity Core 5-Fluoro-2-methoxy -4-nitrobenzyl Alcohol F 5-Fluoro Group (Activated for SNAr) Core->F Nucleophilic Attack NO2 4-Nitro Group (Activator & Amine Precursor) Core->NO2 Reduction OH 1-Benzyl Alcohol (Oxidation/Coupling Handle) Core->OH Oxidation OMe 2-Methoxy Group (Steric/Electronic Modulator) Core->OMe Deprotection

Functional group reactivity map of 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol.

Applications in Target-Based Drug Discovery

Recent patent literature highlights the critical role of this scaffold in modern therapeutics. In the development of non-peptide GLP-1 receptor modulators, the scaffold is utilized to construct carboxy-benzimidazole cores (1)[1], (2)[2]. Similarly, derivatives of this building block have been pivotal in synthesizing potent, orally active nonsteroidal progesterone receptor agonists (3)[3].

Workflow A 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol B SNAr (R-NH2, DIPEA) A->B C 5-(Alkylamino)-2-methoxy-4-nitrobenzyl Alcohol B->C D Nitro Reduction (Pd/C, H2) C->D E 1,2-Diamine Intermediate D->E F Cyclization & Oxidation E->F G Benzimidazole-Carboxylic Acid (GLP-1R Modulator Scaffold) F->G

Benzimidazole GLP-1R modulator synthesis from 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol.

Quantitative Optimization of SNAr Conditions

To maximize throughput in early-stage discovery, the initial SNAr step must be highly optimized. The table below summarizes the quantitative data and the causality behind reagent selection for the displacement of the C5-fluorine.

SolventBaseTemperatureTimeYieldCausal Observation
DMF K₂CO₃ 80 °C 4 h 85% High polarity stabilizes the Meisenheimer complex, accelerating SNAr. K₂CO₃ scavenges HF without side reactions.
THFDIPEA65 °C12 h78%Lower dielectric constant slows the reaction; milder conditions prevent benzylic alcohol degradation.
EtOHEt₃N80 °C8 h65%Protic solvent competes as a nucleophile, leading to lower yields and unwanted ether byproducts.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. The transition from a nitroarene to an aniline, and subsequently to a heterocycle, involves distinct chromophoric shifts and predictable mass changes, allowing for real-time reaction monitoring without complex isolation.

Protocol 1: Regioselective SNAr with Primary Amines

Objective: Displace the C5-fluorine to establish the first nitrogen of the future heterocycle.

  • Preparation: Dissolve 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Addition: Add the desired primary amine (1.2 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Reaction: Stir the mixture at 80 °C for 4 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Monitor the reaction by TLC (EtOAc/Hexane 1:1). The starting material (pale yellow) will convert to a deep orange/red product spot due to the extended push-pull conjugation of the newly formed nitroaniline system. LC-MS will confirm the exact mass of the amine adduct.

  • Workup: Quench with ice water, extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

  • Causality: DMF is chosen over THF because its high dielectric constant stabilizes the polar Meisenheimer complex during the transition state, significantly accelerating the SNAr reaction. K₂CO₃ acts as a heterogeneous, non-nucleophilic HF scavenger, preventing unwanted etherification at the benzylic position that can occur with stronger bases.

Protocol 2: Nitro Reduction to 1,2-Diamine

Objective: Unmask the latent aniline for subsequent heterocyclic cyclization.

  • Preparation: Dissolve the SNAr product (1.0 eq) in Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under an argon atmosphere to prevent ignition.

  • Reaction: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 3 hours.

  • Self-Validation Checkpoint: The deep orange color of the starting material will rapidly fade to a pale yellow or colorless solution as the nitro chromophore is destroyed. LC-MS will confirm a mass shift of -30 Da (M - O₂ + H₂).

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate in vacuo.

  • Causality: Because the labile C5-fluorine was already displaced by an amine in Protocol 1, there is no risk of hydrodefluorination. Catalytic hydrogenation provides a clean, atom-economical reduction of the nitro group without requiring harsh metal/acid conditions (like Fe/HCl) that could degrade the benzylic alcohol.

Protocol 3: Benzimidazole Cyclization and Benzylic Oxidation

Objective: Form the heterocyclic core and oxidize the alcohol to a carboxylic acid for downstream peptide/amine coupling.

  • Cyclization: Dissolve the crude 1,2-diamine in trimethyl orthoformate (acts as both solvent and reactant) and add a catalytic amount of p-TsOH. Heat to 80 °C for 2 hours. Concentrate to yield the benzimidazole alcohol intermediate.

  • Oxidation: Dissolve the crude benzimidazole alcohol in a mixture of MeCN/H₂O (1:1). Add TEMPO (0.1 eq) and BAIB [Bis(acetoxy)iodobenzene] (2.2 eq). Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: LC-MS tracks the conversion of the primary alcohol ([M+H]⁺) to the carboxylic acid ([M+H]⁺ + 14 Da).

  • Causality: The newly formed benzimidazole core is electron-rich and susceptible to oxidative degradation. TEMPO/BAIB is selected because it provides a mild, chemoselective pathway to oxidize the benzylic alcohol to a carboxylic acid without over-oxidizing the heterocyclic nitrogens, which frequently occurs with harsh reagents like KMnO₄.

References

  • Title: WO2023057427A1 - Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators Source: Google Patents URL: 1

  • Title: CN117295729A - Carboxy-benzimidazole GLP-1R modulating compound Source: Google Patents URL: 2

  • Title: 5-Aryl-1,2-dihydro-5H-chromeno[3,4-f]quinolines as Potent, Orally Active, Nonsteroidal Progesterone Receptor Agonists: The Effect of D-Ring Substituents Source: Journal of Medicinal Chemistry - ACS Publications URL: 3

Sources

Method

Application Note: Advanced Esterification Protocols for 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, mechanistic, and highly practical guide for synthesizing esters using the deactivated building...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, mechanistic, and highly practical guide for synthesizing esters using the deactivated building block 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol.

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter challenges when functionalizing highly substituted benzylic systems. 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol (CAS: 2006278-11-9)[1] is a specialized building block with a unique "push-pull" electronic environment.

While standard benzyl alcohols undergo esterification readily, the nucleophilicity of this specific alcohol is heavily compromised. The strong electron-withdrawing nature of the para-nitro (-M, -I) and meta-fluoro (-I) groups pulls electron density away from the benzylic oxygen[2]. Although the ortho-methoxy group provides some compensatory electron donation (+M), the net effect is a deactivated primary alcohol. Consequently, traditional acid-catalyzed Fischer esterifications are often sluggish, low-yielding, and prone to side reactions.

To achieve quantitative yields, we must rely on highly activated electrophiles. Nitrobenzyl esters are highly valued in synthetic chemistry—particularly as protecting groups or photolabile linkers—due to their robust stability and specific cleavage conditions[3][4]. This guide details two field-proven, self-validating methodologies to overcome the electronic deactivation of this substrate: the Modified Steglich Esterification and the Acyl Chloride Route [5].

Workflow & Decision Matrix

Selecting the correct esterification strategy depends entirely on the nature of your carboxylic acid substrate. The decision matrix below outlines the logical flow for protocol selection.

Workflow Start Select Esterification Method AcidSens Is the Carboxylic Acid Acid-Sensitive? Start->AcidSens Steglich Steglich Esterification (EDC, DMAP, DCM) AcidSens->Steglich Yes Steric High Steric Hindrance? AcidSens->Steric No AcylChloride Acyl Chloride Method (Oxalyl Chloride, DIPEA, DCM) Steric->Steglich No Steric->AcylChloride Yes

Decision matrix for selecting the optimal esterification methodology based on substrate properties.

Comparative Methodology Data

Summarizing quantitative expectations and operational parameters allows for rapid assay planning.

ParameterProtocol A: Steglich EsterificationProtocol B: Acyl Chloride Method
Primary Reagents EDC·HCl, DMAP, DCMOxalyl Chloride, DIPEA, DCM
Substrate Scope Ideal for acid-labile/sensitive substratesIdeal for sterically hindered acids
Yield Expectation 80–95%>90%
Byproduct Management Water-soluble urea (EDU)Amine hydrochloride salts
Purification Simple aqueous washAqueous wash, minimal chromatography
Reaction Conditions Mild (0 °C to Room Temp), NeutralHarsh activation, Basic coupling

Protocol A: Modified Steglich Esterification (EDC/DMAP)

The Steglich esterification, first described in 1978[6], is the premier method for coupling sensitive substrates under mild conditions[7].

Expertise & Causality: We specifically utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of the traditional DCC. DCC generates dicyclohexylurea (DCU), an insoluble byproduct that persistently contaminates the final ester[6]. EDC, conversely, generates a water-soluble urea byproduct that is effortlessly removed during aqueous workup. Furthermore, the addition of DMAP (4-Dimethylaminopyridine) is non-negotiable. DMAP acts as an acyl transfer catalyst. Because 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol is a weak nucleophile, the intermediate O-acylisourea is prone to a detrimental 1,3-rearrangement into an unreactive N-acylurea. DMAP attacks the O-acylisourea faster than this rearrangement can occur, forming a highly reactive N-acylpyridinium species that rapidly traps the alcohol[8].

Steglich_Cycle RCOOH Carboxylic Acid O_Acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acyl + EDC EDC EDC (Coupling Agent) EDC->O_Acyl Acyl_DMAP Acylpyridinium Species (Active Ester) O_Acyl->Acyl_DMAP + DMAP Urea EDU (Water-soluble Urea) O_Acyl->Urea Byproduct Release DMAP DMAP (Catalyst) DMAP->Acyl_DMAP Acyl_DMAP->DMAP Regeneration Product Target Ester Product Acyl_DMAP->Product + Alcohol Alcohol 5-Fluoro-2-methoxy- 4-nitrobenzyl Alcohol Alcohol->Product

Catalytic cycle of the Steglich esterification highlighting DMAP-mediated acyl transfer.

Step-by-Step Procedure
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol (1.05 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Causality: Cooling prevents exothermic degradation of the O-acylisourea intermediate before DMAP can intercept it.

  • Coupling: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Self-Validating Workup: Dilute the reaction with additional DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Self-Validation Check: This washing sequence is a closed-loop purification system. The 1M HCl wash selectively protonates and removes the DMAP catalyst and any residual EDC into the aqueous phase. The NaHCO₃ wash deprotonates and removes any unreacted carboxylic acid. If the final organic layer shows a single spot on TLC, it validates that the stoichiometric ratios and pH-directed phase separations were executed perfectly.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ester.

Protocol B: Acyl Chloride Route

For highly sterically hindered carboxylic acids, the Steglich intermediate may be too bulky to react with the deactivated alcohol. In these cases, converting the acid to an acyl chloride provides the ultimate electrophilic activation[5].

Step-by-Step Procedure
  • Acid Chloride Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (1 drop). Cool to 0 °C and add Oxalyl Chloride (1.5 eq) dropwise. Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate, which is the true chlorinating agent. This is much milder and more controlled than using neat thionyl chloride[5].

  • Degassing: Stir at room temperature until gas evolution (CO, CO₂, HCl) completely ceases (approx. 2 hours).

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Causality: Failing to remove excess oxalyl chloride will result in the formation of unwanted carbonate byproducts when the alcohol is introduced.

  • Esterification: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol (1.0 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise. Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the coupling, driving the reaction forward without competing as a nucleophile against the alcohol.

  • Self-Validating Workup: Stir for 4 hours at room temperature. Quench with water, extract with DCM, and wash sequentially with 1M HCl and brine. The absence of the starting alcohol on TLC confirms the complete conversion driven by the highly reactive acyl chloride.

References

1.[1] 2006278-11-9,5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol-AccelaChem Source: accelachem.com URL:1

2.[2] CAS 619-73-8: 4-Nitrobenzyl alcohol Source: cymitquimica.com URL:2

3.[3] Substituted Benzyl Esters Source: thieme-connect.de URL:3

4.[6] Steglich esterification - Wikipedia Source: wikipedia.org URL:6

5.[7] Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives Source: nih.gov (PMC) URL:7

6.[8] Steglich Esterification Source: organic-chemistry.org URL:8

7.[5] Acid to Ester - Common Conditions Source: commonorganicchemistry.com URL:5

8.[4] Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects Source: acs.org (ACS Omega) URL:4

Sources

Application

Illuminating Drug Discovery: A Guide to the Applications of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol in Medicinal Chemistry

In the intricate landscape of medicinal chemistry, the precise control of molecular activity in time and space is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, have emerged as ind...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of medicinal chemistry, the precise control of molecular activity in time and space is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, have emerged as indispensable tools for achieving this spatiotemporal command over bioactive molecules. This guide provides an in-depth exploration of a particularly promising, yet specialized, PPG: 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol. We will delve into its synthetic rationale, mechanistic underpinnings, and provide detailed protocols for its application in the protection of key functional groups, empowering researchers to harness the power of light in their drug discovery endeavors.

The Rationale for 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol: A Marriage of Function and Finesse

The 5-Fluoro-2-methoxy-4-nitrobenzyl moiety belongs to the well-established family of ortho-nitrobenzyl PPGs.[1] The strategic placement of substituents on the aromatic ring is not arbitrary; it is a calculated design to fine-tune the photochemical and physicochemical properties of the protecting group.

  • The Nitro Group: The cornerstone of its photolability, the ortho-nitro group, is the chromophore that absorbs UV light, initiating the cleavage process.

  • The Methoxy Group: The electron-donating methoxy group at the 2-position serves to red-shift the absorption maximum (λmax) of the molecule.[2] This is a critical feature, as it allows for photolysis at longer wavelengths (typically >350 nm), which are less damaging to biological systems compared to shorter wavelength UV light.[2]

  • The Fluoro Group: The introduction of a fluorine atom at the 5-position offers several potential advantages. Fluorine is a bioisostere of a hydrogen atom but possesses high electronegativity. Its incorporation can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of the protected molecule to its target.[3]

The Photolytic Cleavage Mechanism: A Light-Induced Cascade

The removal of the 5-Fluoro-2-methoxy-4-nitrobenzyl protecting group is initiated by the absorption of a photon, triggering a Norrish Type II intramolecular reaction.[1]

G A 1. Ground State 5-Fluoro-2-methoxy-4-nitrobenzyl-protected molecule (R-X-CH2-Ar) B 2. Photon Absorption (hν) Excited State A->B (e.g., 365 nm) C 3. Intramolecular H-abstraction aci-Nitro Intermediate B->C Norrish Type II D 4. Cyclization & Rearrangement C->D E 5. Cleavage Released Molecule (R-XH) + Byproduct D->E F 5-Fluoro-2-methoxy- 4-nitrosobenzaldehyde E->F

Caption: Photolytic cleavage of the 5-Fluoro-2-methoxy-4-nitrobenzyl group.

Upon irradiation, the excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This intermediate rapidly rearranges and cyclizes, leading to the cleavage of the bond to the protected functional group and releasing the active molecule. A key byproduct of this reaction is 5-fluoro-2-methoxy-4-nitrosobenzaldehyde.[4] The presence of this byproduct should be considered, as it may interact with biological systems or interfere with analytical measurements.

Synthesis of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

While not commercially available as a standard catalog item, 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol can be synthesized in a two-step process from the corresponding benzaldehyde.

Protocol 1: Synthesis of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

Step 1: Synthesis of 5-Fluoro-2-methoxy-4-nitrobenzaldehyde

This step can be adapted from established procedures for the nitration of substituted methoxybenzaldehydes.[5]

Materials:

  • 5-Fluoro-2-methoxybenzaldehyde

  • Fuming nitric acid

  • Sulfuric acid

  • Dichloromethane (DCM)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 5-Fluoro-2-methoxybenzaldehyde (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 5-Fluoro-2-methoxy-4-nitrobenzaldehyde, which can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Step 2: Reduction to 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

This is a standard reduction of an aldehyde to an alcohol.[6]

Materials:

  • 5-Fluoro-2-methoxy-4-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 5-Fluoro-2-methoxy-4-nitrobenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol, which can be purified by recrystallization or column chromatography.

Applications in Medicinal Chemistry: Protecting Key Functional Groups

The 5-Fluoro-2-methoxy-4-nitrobenzyl group can be used to protect a variety of functional groups commonly found in bioactive molecules.[1] Below are detailed protocols for the protection of carboxylic acids, amines, and phosphates.

Protocol 2: Protection of Carboxylic Acids

This protocol describes the esterification of a carboxylic acid with 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol.

Materials:

  • Carboxylic acid-containing molecule of interest

  • 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or DMF.

  • Add DCC or EDC (1.2 eq) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • If using DCC, filter off the dicyclohexylurea byproduct.

  • Dilute the reaction mixture with DCM and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting 5-Fluoro-2-methoxy-4-nitrobenzyl ester by column chromatography.

Protocol 3: Protection of Amines

This protocol details the formation of a carbamate to protect a primary or secondary amine.

Step 1: Synthesis of 5-Fluoro-2-methoxy-4-nitrobenzyl Chloroformate

Materials:

  • 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

  • Triphosgene or Phosgene solution

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • A suitable non-nucleophilic base (e.g., 2,6-lutidine)

Procedure:

  • CAUTION: Phosgene and triphosgene are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Dissolve 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol (1.0 eq) in anhydrous toluene or THF.

  • Add triphosgene (0.4 eq) or a solution of phosgene.

  • Slowly add the non-nucleophilic base (1.1 eq) at 0 °C.

  • Stir the reaction at room temperature until the starting alcohol is consumed (monitor by TLC).

  • The resulting chloroformate solution is typically used immediately in the next step without purification.

Step 2: Carbamate Formation

Materials:

  • Amine-containing molecule of interest

  • Freshly prepared 5-Fluoro-2-methoxy-4-nitrobenzyl Chloroformate solution

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous DCM or THF

Procedure:

  • Dissolve the amine-containing molecule (1.0 eq) and the base (1.5 eq) in anhydrous DCM or THF.

  • Slowly add the freshly prepared chloroformate solution (1.2 eq) at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction with water.

  • Separate the organic layer and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting carbamate by column chromatography.

Protocol 4: Protection of Phosphates

This protocol describes the protection of a phosphate group, for example, in a nucleotide or phosphopeptide.

Materials:

  • Phosphate-containing molecule of interest (as a free acid or salt)

  • 5-Fluoro-2-methoxy-4-nitrobenzyl Bromide (can be prepared from the alcohol using PBr₃ or CBr₄/PPh₃)

  • A suitable base (e.g., triethylamine or silver(I) oxide)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • Dissolve the phosphate-containing molecule (1.0 eq) in anhydrous DMF or acetonitrile.

  • Add the base (e.g., triethylamine, 2-3 eq) to form the phosphate salt in situ.

  • Add 5-Fluoro-2-methoxy-4-nitrobenzyl Bromide (1.5 eq per phosphate hydroxyl group to be protected).

  • Stir the reaction at room temperature for 12-24 hours, protecting from light.

  • Monitor the reaction by TLC or HPLC.

  • Remove the solvent under reduced pressure.

  • Purify the resulting protected phosphate by column chromatography (e.g., silica gel or a specialized resin for nucleotide purification).

Deprotection: The Uncaging Event

The removal of the 5-Fluoro-2-methoxy-4-nitrobenzyl protecting group is achieved by photolysis. The exact conditions will depend on the specific molecule and the experimental setup.

Protocol 5: General Photodeprotection

G A Prepare Solution of Caged Compound B Irradiate with UV Light (e.g., 365 nm) A->B In appropriate solvent C Monitor Deprotection (TLC, HPLC, etc.) B->C Time-course sampling C->B Continue irradiation if incomplete D Work-up & Isolation of Deprotected Molecule C->D Upon completion

Caption: General workflow for the photodeprotection of a caged compound.

Materials and Equipment:

  • Caged molecule

  • A suitable solvent (e.g., buffer for biological experiments, organic solvent for synthesis)

  • A UV lamp with an appropriate wavelength output (typically centered around 365 nm)

  • Quartz cuvette or reaction vessel (if applicable)

Procedure:

  • Dissolve the caged compound in the desired solvent to a suitable concentration. For biological experiments, this may be in the micromolar to millimolar range.

  • Transfer the solution to a quartz vessel that is transparent to the irradiation wavelength.

  • Irradiate the solution with a UV lamp. The duration and intensity of irradiation will need to be optimized for each specific compound and application.

  • Monitor the progress of the deprotection by a suitable analytical method, such as HPLC, LC-MS, or a functional assay for the released molecule.

  • Once deprotection is complete, the solution containing the active molecule can be used directly in a biological experiment, or the deprotected compound can be isolated by standard work-up and purification procedures for synthetic applications.

Quantitative Data for Representative o-Nitrobenzyl PPGs:

Protecting GroupTypical λmax (nm)Quantum Yield (Φ)Reference
o-Nitrobenzyl~3500.05 - 0.15[1]
4,5-Dimethoxy-2-nitrobenzyl (NVOC)~350~0.03[7]
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC)~365~0.41[3]

Note: The photochemical properties of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol are expected to be in a similar range, but empirical determination is recommended for precise experimental design.

Conclusion and Future Perspectives

5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol represents a sophisticated tool in the medicinal chemist's arsenal, offering the potential for enhanced biological performance of caged compounds. The protocols and principles outlined in this guide provide a solid foundation for its synthesis and application. As the demand for more precise and non-invasive methods to study and manipulate biological systems grows, the development and application of finely-tuned photolabile protecting groups like this will undoubtedly continue to illuminate new avenues in drug discovery and chemical biology.

References

  • Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. [Link]

  • Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH.
  • Wikipedia. (n.d.). Photolabile protecting group. [Link]

  • Klan, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
  • Higuchi, T., & Kanamori, T. (1996). Solid-phase synthesis of caged peptides using tyrosine modified with a photocleavable protecting group: application to the synthesis of caged neuropeptide Y. Peptide Science, 38(5), 587-593.
  • Royal Society of Chemistry. (2023). Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. [Link]

  • University of Groningen. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. research.rug.nl.
  • Oriental Journal of Chemistry. (2013). A Facile and Efficient Reduction of Aldehydes and Ketones to Their Corresponding Alcohols with Lithium Borohydride Under Microwave Irradiation. [Link]

  • ACS Omega. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

Sources

Method

Application Note: Protecting Group Strategies Utilizing 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol Derivatives

Introduction & Mechanistic Rationale In advanced organic synthesis, oligonucleotide assembly, and prodrug development, the standard p-nitrobenzyl (PNB) protecting group has long been utilized for its stability against ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In advanced organic synthesis, oligonucleotide assembly, and prodrug development, the standard p-nitrobenzyl (PNB) protecting group has long been utilized for its stability against acidic and basic conditions. However, conventional PNB groups suffer from sluggish fragmentation kinetics following reduction, limiting their utility in stimuli-responsive applications.

The introduction of 5-Fluoro-2-methoxy-4-nitrobenzyl (FMNB) alcohol (CAS: 2006278-11-9) represents a paradigm shift. By strategically decorating the nitrobenzyl core with specific substituents, the FMNB group functions not merely as a static protecting group, but as a highly tuned, self-immolative bioreductive linker [2].

As an Application Scientist, it is critical to understand the causality behind this molecular design:

  • The 4-Nitro Trigger: Acts as the primary masking unit. It is highly stable under standard solid-phase peptide synthesis (SPPS) and oligonucleotide synthesis conditions, but is selectively cleaved via chemical reduction or enzymatic turnover by nitroreductases (NTRs) [4].

  • The 2-Methoxy Effect (Kinetic Accelerator): The rate-limiting step of PNB deprotection is the 1,6-azaquinone methide elimination that follows nitro reduction. The strongly electron-donating 2-methoxy group, positioned ortho to the benzylic carbon, stabilizes the developing positive charge in the transition state. This accelerates the fragmentation half-life from hours to mere minutes [3].

  • The 5-Fluoro Effect (Electronic Modulator): While the methoxy group accelerates fragmentation, it also makes the nitro group harder to reduce. The electron-withdrawing 5-fluoro group, positioned ortho to the nitro moiety, counteracts this by lowering the reduction potential. Furthermore, the fluorine atom blocks off-target oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the vulnerable aromatic position, enhancing the in vivo stability of FMNB-protected prodrugs.

Mechanistic Pathway of FMNB Activation

Mechanism A FMNB-Protected Payload (Nitro Form) B Reduction (NTR or In/NH4Cl) A->B Trigger C 4-Amino Intermediate (Unstable) B->C 2e- / 4e- D 1,6-Elimination (Spontaneous) C->D Rapid E Free Payload (Active Molecule) D->E Release F Quinone Methide Byproduct D->F Release

Fig 1. Bioreductive activation and self-immolative 1,6-elimination of the FMNB protecting group.

Quantitative Data: Substituent Effects on Kinetics

To guide experimental design, the following table summarizes the kinetic and thermodynamic advantages of the FMNB group compared to traditional PNB derivatives. The data illustrates how the dual-substitution strategy optimizes both the trigger sensitivity and the payload release rate [3, 4].

Protecting GroupSubstituentsReduction Potential ( E1/2​ , mV)Fragmentation Half-Life ( t1/2​ )NTR Catalytic Efficiency
PNB None-450 mV> 24 hoursLow
2-MeO-PNB 2-Methoxy-480 mV< 10 minutesModerate
FMNB 5-Fluoro, 2-Methoxy-410 mV< 5 minutes High

Experimental Protocols

The following protocols are designed as self-validating systems . In-process analytical checkpoints are embedded to ensure that researchers can independently verify the success of each step without relying solely on end-point analysis.

Protocol A: Installation of the FMNB Protecting Group (Carbamate Formation)

This protocol details the protection of a primary or secondary amine payload using FMNB alcohol.

Reagents: FMNB Alcohol, N,N'-Disuccinimidyl carbonate (DSC), Triethylamine (TEA), Anhydrous Dichloromethane (DCM), Amine Payload.

  • Activation: Dissolve FMNB alcohol (1.0 eq) and DSC (1.2 eq) in anhydrous DCM (0.2 M) under an inert atmosphere.

  • Base Addition: Add TEA (2.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

    • Self-Validation Checkpoint 1 (TLC): Monitor the consumption of FMNB alcohol ( Rf​≈0.4 in 1:1 Hexane:EtOAc). The formation of the mixed carbonate intermediate will appear as a new, less polar spot ( Rf​≈0.6 ). Do not proceed until conversion is >95%.

  • Coupling: Add the amine payload (1.1 eq) directly to the reaction mixture. Stir for an additional 4–6 hours at room temperature.

  • Workup: Wash the organic layer with 0.1 M HCl, followed by saturated aqueous NaHCO3​ and brine. Dry over anhydrous Na2​SO4​ and concentrate under vacuum.

    • Self-Validation Checkpoint 2 (LC-MS): Analyze the crude product. The intact FMNB-carbamate will exhibit a characteristic [M+H]+ peak, alongside a strong UV absorbance signature at ~340 nm (due to the nitroaromatic ring).

Workflow Step1 FMNB Alcohol Step2 Activation (DSC/Base) Step1->Step2 Step3 Mixed Carbonate Step2->Step3 TLC Check Step4 Payload Coupling Step3->Step4 Step5 FMNB-Conjugate Step4->Step5 LC-MS Verify

Fig 2. Step-by-step synthetic workflow for the installation of the FMNB protecting group.

Protocol B: Chemoselective Deprotection via Mild Indium Reduction

Traditional hydrogenolysis (Pd/C, H2​ ) can inadvertently reduce sensitive alkenes or alkynes in the payload. Indium metal provides a highly chemoselective alternative for reducing the nitro group to trigger FMNB cleavage [1].

Reagents: FMNB-protected substrate, Indium powder (100 mesh), Ammonium Chloride ( NH4​Cl ), Ethanol, Water.

  • Preparation: Dissolve the FMNB-protected substrate (1.0 eq) in a 4:1 mixture of Ethanol:Water (0.1 M).

  • Reduction: Add Indium powder (5.0 eq) and solid NH4​Cl (5.0 eq). Heat the suspension to reflux (approx. 80 °C) with vigorous stirring for 2–4 hours.

    • Self-Validation Checkpoint 3 (UV-Vis Spectroscopy): Withdraw a 10 µL aliquot, dilute in ethanol, and measure the UV-Vis spectrum. The starting material exhibits a strong absorbance at ~340 nm. Successful reduction is validated by the complete disappearance of the 340 nm peak and the emergence of a new peak at ~280 nm (aniline intermediate).

  • Fragmentation & Isolation: Once reduction is complete, the 1,6-elimination occurs spontaneously in the reaction medium. Filter the mixture through a pad of Celite to remove Indium salts. Concentrate the filtrate and purify the released payload via preparative HPLC.

Protocol C: Enzymatic Deprotection (Bioreductive Cleavage)

For prodrug applications or physiological deprotection, E. coli Nitroreductase (NTR) is utilized [2].

Reagents: FMNB-protected substrate, E. coli NTR enzyme, NADH (cofactor), 10 mM Phosphate Buffer (pH 7.4).

  • Incubation: Prepare a 50 µM solution of the FMNB-protected substrate in phosphate buffer containing 500 µM NADH.

  • Enzyme Addition: Add 1.0 µg/mL of E. coli NTR to initiate the reaction. Incubate at 37 °C.

    • Self-Validation Checkpoint 4 (Kinetic Assay): The enzymatic reduction strictly requires the consumption of NADH. Monitor the reaction continuously at 340 nm using a spectrophotometer. A stoichiometric, linear decrease in A340​ confirms successful enzymatic turnover of the nitro group, validating the trigger phase independently of payload release.

  • Analysis: Quench the reaction with an equal volume of cold acetonitrile after 30 minutes. Centrifuge to pellet the enzyme, and analyze the supernatant via LC-MS to quantify the release of the free payload.

References

[2] Title: A Bioreductive Protecting Group for RNA Synthesis Source: Current Protocols URL:[Link]

[3] Title: Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]

[4] Title: Nitroreductase-mediated release of inhibitors of Lysine-Specific Demethylase 1 (LSD1) from prodrugs Source: ChemRxiv URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

Welcome to the Advanced Troubleshooting Guide for the synthesis of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol (CAS: 2006278-11-9). As a highly functionalized building block used in the development of kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol (CAS: 2006278-11-9). As a highly functionalized building block used in the development of kinase inhibitors and GLP-1 receptor modulators[1], its synthesis presents unique chemoselectivity and regioselectivity challenges.

This guide is designed for discovery chemists and process scientists. It bypasses basic textbook theory to focus on the causality of reaction failures , providing self-validating protocols to maximize your isolated yield.

Synthetic Workflow & Chemoselectivity Strategy

The synthesis of this compound typically begins from either a benzoic acid or a benzaldehyde precursor[2]. The critical failure point in this workflow is usually the chemoselective reduction of the carbonyl group without reducing the nitro group or triggering the nucleophilic aromatic substitution (SNAr) of the fluorine atom.

Synthesis A 4-Amino-5-fluoro-2- methoxybenzoic acid B 5-Fluoro-2-methoxy-4- nitrobenzoic acid A->B H2O2, TFA (Amine Oxidation) D 5-Fluoro-2-methoxy-4- nitrobenzyl Alcohol (Target) B->D BH3·THF or NaBH4/I2 (Chemoselective Reduction) C 5-Fluoro-2-methoxy-4- nitrobenzaldehyde C->D NaBH4, MeOH, 0°C (Mild Reduction)

Synthetic pathways to 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol highlighting chemoselective steps.

Quantitative Reagent Selection Data

Choosing the wrong reducing agent will destroy your yield. Below is a comparative analysis of reducing agents applied to the 5-fluoro-2-methoxy-4-nitrobenzoic acid precursor:

Reducing AgentTemp (°C)Chemoselectivity (Alcohol vs. Amine)Byproducts ObservedExpected Yield (%)
LiAlH₄ 0 to 25Poor (Reduces -NO₂ to -NH₂)Anilines, Azo compounds< 10%
H₂ / Pd-C 25Poor (Reduces -NO₂ to -NH₂)4-Amino derivatives0% (Target lost)
NaBH₄ (alone) 25 to 65None (Unreactive to Acid)Unreacted starting material< 5%
NaBH₄ / I₂ 0 to 25ExcellentMinimal82%
BH₃·THF 0 to 25Excellent Trace borate esters88 - 94%

Troubleshooting FAQs

Q: I am trying to synthesize the precursor via direct electrophilic nitration of 5-fluoro-2-methoxybenzoic acid, but my yields of the 4-nitro isomer are abysmal (<20%). Why is this happening? A: This is a classic directing-group conflict. The methoxy group at C2 is strongly ortho/para directing, but its para position (C5) is blocked by fluorine[3]. Fluorine is also ortho/para directing. Consequently, direct nitration heavily favors the 3-nitro and 6-nitro isomers. Solution: Abandon direct nitration of the acid. Instead, utilize 4-amino-5-fluoro-2-methoxybenzoic acid as your starting material. The amino group can be cleanly oxidized directly to a nitro group using 35% H₂O₂ in Trifluoroacetic Acid (TFA) at 50 °C, which guarantees perfect regioselectivity for the 4-nitro precursor[1].

Q: When reducing 5-fluoro-2-methoxy-4-nitrobenzaldehyde with NaBH₄ in methanol, my reaction stalls at 70% conversion. When I add more NaBH₄ and let it warm to room temperature, I lose the fluorine atom. What went wrong? A: You have induced a Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at C5 is highly activated by the strongly electron-withdrawing ortho-nitro group and the para-aldehyde/alkoxide group[4]. When the reaction warms up, the methoxide generated in situ (from NaBH₄ and MeOH) attacks the C5 position, displacing the fluorine to yield a dimethoxy byproduct. Solution: Strict temperature control is non-negotiable. Keep the reaction strictly at 0 °C . Do not add massive excesses of NaBH₄. If the reaction stalls, it is likely due to moisture degrading the hydride; ensure your methanol is anhydrous.

Q: I am using BH₃·THF to reduce the benzoic acid precursor. The reaction completes, but my isolated yield is low and the NMR shows a broad, messy baseline. How do I fix the workup? A: Borane reductions of electron-rich aromatic acids often form stable borate ester complexes that do not easily break down during a standard aqueous quench. Solution: You must perform a rigorous methanolysis. After the reaction is complete, quench carefully with methanol and stir for at least 2 hours at room temperature , or gently reflux for 30 minutes. This transesterifies the borate complex, releasing the free benzyl alcohol before you begin your aqueous extraction.

Validated Protocol: Chemoselective Reduction of the Benzoic Acid

This protocol details the reduction of 5-fluoro-2-methoxy-4-nitrobenzoic acid using Borane-THF, optimized to prevent nitro-group reduction and defluorination.

Reagents:

  • 5-Fluoro-2-methoxy-4-nitrobenzoic acid: 1.0 eq (10.0 g, 46.5 mmol)

  • BH₃·THF (1.0 M in THF): 2.5 eq (116 mL, 116 mmol)

  • Anhydrous THF: 100 mL

  • Anhydrous Methanol: 50 mL (for quench)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask. Purge with ultra-high purity Argon.

  • Substrate Dissolution: Dissolve the 5-fluoro-2-methoxy-4-nitrobenzoic acid in 100 mL of anhydrous THF. Stir to achieve a homogenous solution.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality note: Starting at 0 °C prevents the exothermic runaway that can lead to localized heating and SNAr defluorination.

  • Hydride Addition: Add the 1.0 M BH₃·THF solution dropwise via an addition funnel over 45 minutes. Maintain the internal temperature below 5 °C. Vigorous hydrogen gas evolution will occur.

  • Reaction Propagation: Once addition is complete, remove the ice bath and allow the reaction to warm to exactly 20 °C. Stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 1:1) until the starting material spot is completely consumed.

  • Methanolysis (Critical Step): Cool the reaction back to 0 °C. Dropwise , add 50 mL of anhydrous methanol. Warning: Extreme gas evolution. Once bubbling subsides, remove the ice bath and stir the mixture at room temperature for 2 hours to completely cleave the borate esters.

  • Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Partition the residue between Ethyl Acetate (200 mL) and saturated aqueous NaHCO₃ (100 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the crude 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol.

  • Purification: Recrystallize from minimal hot Toluene/Hexanes to yield the pure product as a pale yellow solid.

References[2] Title: 5-Fluoro-2-methoxybenzaldehyde | 19415-51-1 | Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwQUy2IeqZiegJGzUXLbX_zdTMdET5KQ_5IB2X4-uU8kLfS4mGh7m5Q-31jMRog1-kEnkdAoTWE0qUyB0AE06V3H-8oMJ6KI3GHxJAo6lTljce6N0wuJxu5h_LSWNhakduVZhKB2I=[3] Title: 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 - ChemicalBook. Source: chemicalbook.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyiFvcjVHotKbQztLAV63yQYX4HirVcjeJeuUCua7ixU2Ga8nA6wWjuMU5LPRfUYBJXD6kpefd5AJPa_YfsB4Ou8bQmK2tbInt4ODFfZs6iuV5VUUoR7Joe0XSBKQlW0MSo364Ptlm9nbtcONbKYbigKv9tp9BfeyDfXX_E7on[1] Title: WO2023057427A1 - Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators - Google Patents. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPXeRr4z-_LGLRmbE4AQL8t6FAxW3UzFdbgVz8qRmuINOtYL9Ru_V8OBhrvQXhfnTSzPQh4oBUpoRkjXwQKSxf56TcNh8Tr7THOUIuiVl4ap27ti1zuqeFzuXE_fdyonp-ZPoXS_8mfHtHI3Uz[4] Title: 2-Methoxy-4-nitrobenzaldehyde | CAS#:136507-15-8 | Chemsrc. Source: chemsrc.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEN7pc2CHoGPaCAMKO6Gc9zOEY0_xZWdhGCFIBoVGY54rrX3AB7de8Ju0Fr1pwDhI7EJ6Isx9N_cQ0WRkIyz0BlFsroc0-ZiPnFK5Hr7i8cEVyPneH4s3xoQ9Lz8ATSRqHvATVlZpxtYMj_muBMm_ifA==

Sources

Optimization

Troubleshooting solubility issues with 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

Troubleshooting Common Solubility Challenges This guide is designed for researchers, chemists, and pharmaceutical scientists who are working with 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol. Solubility issues are a common b...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Common Solubility Challenges

This guide is designed for researchers, chemists, and pharmaceutical scientists who are working with 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol. Solubility issues are a common bottleneck in experimental workflows, leading to delays and inconsistent results. This document provides a structured, in-depth approach to understanding and overcoming these challenges, moving from fundamental properties to advanced troubleshooting protocols. Our goal is to empower you with the scientific rationale behind each step, ensuring reproducible and successful outcomes.

Part 1: Frequently Asked Questions - Understanding the Molecule

This section addresses the fundamental properties of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol, which are key to diagnosing and solving solubility problems.

Q1: What are the expected physical and chemical properties of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol?

While specific experimental data for this exact molecule is not widely published, we can infer its properties with high confidence by analyzing its structural components and comparing it to well-characterized analogs like 4-Nitrobenzyl alcohol.

  • Physical State: It is expected to be a solid, likely a pale yellow crystalline powder at room temperature.[1][2] This is characteristic of many nitroaromatic compounds.

  • Molecular Structure & Polarity: The molecule contains several polar functional groups: a hydroxyl (-OH), a nitro (-NO₂), a fluoro (-F), and a methoxy (-OCH₃) group. These groups, particularly the nitro and hydroxyl moieties, make the molecule highly polar. The presence of the hydroxyl group also allows it to act as a hydrogen bond donor and acceptor.

  • Stability: The compound should be stable under normal laboratory conditions.[3] However, like many benzyl alcohols, it can be susceptible to oxidation, and the nitroaromatic system may be sensitive to light (photolytic degradation) over long periods.[4][5] It is incompatible with strong oxidizing agents.[3]

Q2: What are the primary factors that dictate its solubility?

The solubility of a solid compound like this is a balance between two main forces:

  • Crystal Lattice Energy: This is the energy that holds the molecules together in a solid, crystalline form. For polar molecules capable of hydrogen bonding, this energy can be substantial. A solvent must provide enough energy to overcome these intermolecular forces.

  • Solvation Energy: This is the energy released when solvent molecules surround and stabilize the individual solute molecule. For 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol, a suitable solvent must effectively interact with its polar groups through dipole-dipole interactions and hydrogen bonding.

Therefore, the ideal solvent will have a polarity that closely matches the solute and can effectively disrupt its crystal structure.

Part 2: Systematic Troubleshooting Workflow

When encountering a solubility issue, a systematic approach is more effective than random trial and error. Follow this logical workflow to efficiently identify a solution.

Troubleshooting Decision Tree

The following diagram outlines a step-by-step process for addressing solubility issues with 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol.

G start Solubility Issue: Compound not dissolving visual_check Visual Inspection: Are particles visible? start->visual_check apply_energy Apply Mechanical & Thermal Energy (in order) visual_check->apply_energy Yes step1 1. Vortex / Mix Vigorously apply_energy->step1 step2 2. Sonicate for 5-10 min step1->step2 step3 3. Gentle Warming (40-50°C) step2->step3 check_dissolution Is the solution clear? step3->check_dissolution success Success! Proceed with experiment. Monitor for precipitation. check_dissolution->success Yes re_evaluate Re-evaluate Solvent Choice check_dissolution->re_evaluate No protocol1 Execute Protocol 1: Small-Scale Solubility Screening re_evaluate->protocol1 analyze_results Analyze Screening Results protocol1->analyze_results result_polar_aprotic Soluble in Polar Aprotic? (DMSO, DMF) analyze_results->result_polar_aprotic stock_solution Solution: Prepare concentrated stock in DMSO or DMF (Protocol 2) result_polar_aprotic->stock_solution Yes result_polar_protic Soluble in Polar Protic? (Methanol, Ethanol) result_polar_aprotic->result_polar_protic No direct_dissolution Solution: Use Methanol or Ethanol directly if compatible with experiment result_polar_protic->direct_dissolution Yes failure Still Insoluble: Consider co-solvent systems or consult technical support result_polar_protic->failure No

Caption: A decision tree for troubleshooting solubility issues.

Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify an effective solvent using minimal amounts of the compound.

Methodology:

  • Preparation: Label a series of small, clear glass vials or microcentrifuge tubes, one for each solvent listed in Table 1.

  • Aliquot Compound: Accurately weigh and add approximately 1-2 mg of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol to each vial.

  • Initial Solvent Addition: Add the first solvent (e.g., Methanol) dropwise, starting with 100 µL.

  • Observation & Mixing: Vigorously vortex the vial for 30-60 seconds. Observe against a dark background for any undissolved particles.

  • Sonication: If particles remain, place the vial in a bath sonicator for 5 minutes. Re-examine.

  • Incremental Addition: If the compound has not fully dissolved, add another 100 µL of the solvent and repeat steps 4-5. Continue this process up to a total volume of 1 mL.

  • Documentation: Record the approximate concentration at which the compound fully dissolved (e.g., ~1 mg/mL). If it does not dissolve in 1 mL, it is considered poorly soluble in that solvent at room temperature.

  • Repeat: Repeat the process for all solvents in the screening panel.

Table 1: Recommended Solvent Screening Panel
SolventClassPolarity IndexRationale for Use
Methanol (MeOH) Polar Protic5.1Good starting point. The hydroxyl group can hydrogen bond effectively with the solute.
Ethanol (EtOH) Polar Protic4.3Similar to methanol, widely used and less volatile. Many related nitrobenzyl alcohols show good solubility.[1]
Acetonitrile (ACN) Polar Aprotic5.8Can dissolve polar compounds but lacks hydrogen bonding donation, which can be informative.
Acetone Polar Aprotic5.1A strong polar aprotic solvent, useful for moderately polar compounds.
Tetrahydrofuran (THF) Polar Aprotic4.0A less polar ether that can be effective for compounds with mixed polarity characteristics.
Dichloromethane (DCM) Halogenated3.1A common solvent in synthesis; solubility here suggests moderate-to-low polarity preference.[6]
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2An extremely powerful polar aprotic solvent, often called a "universal" solvent for difficult compounds.
Dimethylformamide (DMF) Polar Aprotic6.4Similar to DMSO, a very strong polar aprotic solvent capable of dissolving highly polar molecules.
Part 3: Advanced Topics & Protocols
Q3: My compound won't dissolve even after sonication. Can I use heat?

Yes, gentle heating can significantly increase the dissolution rate and solubility limit. However, it must be done with caution.

  • Causality: Heat provides the thermal energy needed to break the compound's crystal lattice bonds, allowing the solvent to interact more effectively.

  • Protocol: Use a water bath or heating block set to a low temperature (e.g., 40-50°C). Do not use a high-temperature heat gun, which can cause localized overheating and degradation.

  • Risks: The primary risk is thermal degradation. While the molecule is generally stable, prolonged heating at high temperatures can promote side reactions, such as oxidation of the benzyl alcohol.[4]

  • Trustworthiness Check: After cooling the solution back to room temperature, observe it for several minutes. If the compound precipitates out, it indicates you have created a supersaturated solution, which may not be stable for your experiment.

Q4: Is long-term stability in solution a concern?

Yes, especially for stock solutions intended for storage.

  • Oxidation: The benzylic alcohol functional group can be susceptible to oxidation over time, especially if exposed to air.[5]

  • Photodegradation: Nitroaromatic compounds can be light-sensitive. It is best practice to store solutions in amber vials or protected from light to prevent photolytic degradation.[4][7]

  • Storage Recommendations: For maximum stability, store stock solutions at -20°C in tightly sealed, light-protected containers. If using a solvent like DMSO which freezes at a higher temperature, prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparing a Concentrated Stock Solution in DMSO

Objective: To create a high-concentration, stable stock solution for serial dilution into aqueous experimental media.

Methodology:

  • Safety First: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. DMSO facilitates the absorption of chemicals through the skin.

  • Weigh Compound: Accurately weigh the desired amount of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol into a sterile, amber glass vial with a screw cap.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Promote Dissolution:

    • Vortex the vial for 1-2 minutes. The heat generated from the solvation of DMSO is often sufficient to aid dissolution.

    • If solids remain, sonicate the vial in a water bath for 10-15 minutes.

    • If necessary, warm the solution to 40°C briefly until all solid is dissolved. Ensure the solution remains clear upon returning to room temperature.

  • Storage: Once fully dissolved, overlay the solution with an inert gas like argon or nitrogen if available (for long-term storage). Seal the vial tightly.

  • Labeling & Aliquoting: Clearly label the vial with the compound name, concentration, solvent, and date. For long-term storage, it is highly recommended to create smaller, single-use aliquots to prevent contamination and degradation from multiple freeze-thaw cycles. Store at -20°C.

References
  • NextSDS. (n.d.). 5-Fluoro-2-Methoxy-4-nitrobenzaldehyde — Chemical Substance Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 619-73-8, 4-Nitrobenzyl alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzyl alcohol. Retrieved from [Link]

  • Journal of Synthetic Organic Chemistry, Japan. (n.d.). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. Retrieved from [Link]

  • MDPI. (2025, September 30). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid.... Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Fluoro-5-nitrobenzyl alcohol, benzyldimethylsilyl ether. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-nitrobenzyl fluoride. Retrieved from [Link]

  • PubMed. (n.d.). [Stability of 5-fluorouracil solutions according to different parameters]. Retrieved from [Link]

  • Cytiva. (2020, March 31). Use of benzyl alcohol as a shipping and storage solution for chromatography media. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

Welcome to the Technical Support Center. This guide is specifically designed for process chemists, researchers, and drug development professionals synthesizing 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol from its precursor,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for process chemists, researchers, and drug development professionals synthesizing 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol from its precursor, 5-Fluoro-2-methoxy-4-nitrobenzaldehyde[1].

Achieving high purity and yield during this transformation requires precise control over reaction temperature and time due to highly competitive chemoselective pathways[2]. Below, you will find mechanistic insights, a troubleshooting FAQ, empirical optimization data, and a self-validating experimental protocol.

Mechanistic Insight: The Chemoselectivity Challenge

When reducing 5-fluoro-2-methoxy-4-nitrobenzaldehyde using sodium borohydride (NaBH₄) in methanol, two competing reactions occur:

  • Kinetically Favored Pathway (Desired): The hydride reduction of the aldehyde to the corresponding benzyl alcohol. This reaction has a low activation energy and proceeds rapidly even at 0 °C.

  • Thermodynamically Driven Pathway (Undesired): The strongly electron-withdrawing nitro group highly activates the ortho-fluorine atom toward Nucleophilic Aromatic Substitution (SNAr)[3]. Because NaBH₄ reacts with the methanol solvent to generate methoxide ions, elevated temperatures or prolonged reaction times provide enough activation energy for these methoxide ions to attack the aromatic ring, displacing the fluorine atom to yield a 2,5-dimethoxy-4-nitrobenzyl alcohol impurity[4].

Understanding this causality is the key to mastering this synthesis: Temperature must be kept strictly low to suppress SNAr, and time must be minimized to prevent product degradation.

Troubleshooting Guide & FAQs

Q: Why am I seeing a significant loss of the fluorine atom in my final product? A: You are observing defluorination via Nucleophilic Aromatic Substitution (SNAr). The nitro group strongly activates the ortho-fluorine atom. In a methanol solvent system, NaBH₄ inevitably generates methoxide ions. If your reaction temperature exceeds 5 °C, these methoxide ions act as nucleophiles, displacing the fluorine to form a dimethoxy impurity[4]. Strict temperature control (0–5 °C) is mandatory.

Q: Can I leave the reaction stirring overnight to ensure complete conversion? A: Absolutely not. The aldehyde reduction is kinetically favored and completes rapidly (within 30–45 minutes) at 0 °C. Extended reaction times thermodynamically favor the slower SNAr pathway. Leaving the reaction overnight will severely degrade your purity profile, converting your target product into the defluorinated byproduct.

Q: My reaction stalled with 10% unreacted starting material. Should I apply heat? A: Do not apply heat. Heating will immediately initiate defluorination. Instead, add a small additional portion of NaBH₄ (0.1 equivalents) while maintaining the internal temperature at 0 °C.

Q: What is the optimal quenching strategy to lock the product profile? A: Quench the reaction while it is still cold using saturated aqueous ammonium chloride (NH₄Cl). NH₄Cl safely neutralizes the basic methoxide and destroys excess hydride without being acidic enough to cause unwanted side reactions. Never allow the reaction to warm to room temperature before quenching.

Optimization Data Presentation

The following table summarizes the causal relationship between reaction parameters and the resulting product profile, demonstrating the necessity of the optimized conditions.

Temperature (°C)Reaction Time (min)Target Alcohol Yield (%)SNAr Byproduct Yield (%)Unreacted Aldehyde (%)
0 - 5 30 > 95 < 1 < 2
0 - 512088100
20 - 253075220
20 - 2512045520
Experimental Protocol: Optimized Reduction Workflow

This protocol is designed as a self-validating system; the strict TLC monitoring and cold-quenching steps ensure the reaction cannot proceed into the undesired thermodynamic pathway.

Scale: 10.0 mmol Target: 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

Step-by-Step Methodology:

  • Equipment Setup: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar. Place the flask in an ice-water bath and purge the system with Argon.

  • Reagent Preparation: Dissolve 5-Fluoro-2-methoxy-4-nitrobenzaldehyde (10.0 mmol, 1.99 g) in anhydrous methanol (30 mL).

  • Temperature Equilibration (Critical): Submerge the flask in the ice-water bath. Allow the solution to equilibrate to an internal temperature of 0–5 °C for at least 10 minutes.

  • Reduction: Add Sodium Borohydride (NaBH₄, 5.0 mmol, 189 mg) portion-wise over 5 minutes.

    • Expert Insight: Adding the reagent in portions prevents localized exothermic spikes that could momentarily elevate the temperature and trigger SNAr.

  • Monitoring: Stir the mixture at 0–5 °C for exactly 30 minutes. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 2:1) to confirm the complete disappearance of the aldehyde starting material.

  • Quenching (Critical): Immediately quench the reaction while still in the ice bath by slowly adding saturated aqueous NH₄Cl (15 mL) dropwise.

    • Expert Insight: This step locks the chemical profile by neutralizing the methoxide nucleophile before the system is allowed to warm.

  • Workup: Remove the flask from the ice bath. Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the highly pure target alcohol.

Reaction Pathway Visualization

Chemoselectivity SM 5-Fluoro-2-methoxy- 4-nitrobenzaldehyde Reagent NaBH4 / Methanol (Hydride + Methoxide) SM->Reagent Target 5-Fluoro-2-methoxy- 4-nitrobenzyl Alcohol (Target Product) Reagent->Target Fast (< 5 °C, 30 min) Aldehyde Reduction Byproduct 2,5-Dimethoxy- 4-nitrobenzyl Alcohol (SNAr Impurity) Reagent->Byproduct Slow (> 20 °C, > 2 hrs) SNAr Defluorination

Reaction pathways for 5-Fluoro-2-methoxy-4-nitrobenzaldehyde reduction vs SNAr.

References
  • Title: Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry | Source: Chemical Reviews (ACS Publications) | URL: 3

  • Title: 134882-63-6 | 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene | Source: BLD Pharm | URL: 1

  • Title: Effect of temperature, H2 pressure, time and number of cycles on the reduction of nitrobenzaldehyde | Source: ResearchGate | URL: 2

  • Title: Enhanced Copper-Mediated 18F-Fluorination of Aryl Boronic Esters provides Eight Radiotracers for PET Applications | Source: The Royal Society of Chemistry | URL: 4

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals who require uncompromised stability for 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals who require uncompromised stability for 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol (CAS: 2006278-11-9). Due to its polyfunctional nature—comprising an oxidizable benzylic alcohol, a photoreactive nitroaromatic system, and an activated aryl fluoride—this compound demands rigorous storage protocols.

Below, we dissect the mechanistic causality of its degradation and provide self-validating protocols to ensure absolute experimental integrity.

Part 1: Causality & Mechanisms (FAQs)

Q1: Why does my compound turn from pale yellow to a dark orange/brown powder over time? A1: This discoloration is the hallmark of photodegradation . Nitroaromatic compounds are highly susceptible to UV and visible light. Upon photon absorption, the nitro group enters an excited triplet state. This excited state can undergo complex relaxation pathways, often leading to the formation of reactive oxygen species (ROS), nitroso derivatives, or nitrous acid (HONO) . The resulting photoproducts are highly conjugated, causing the observed dark discoloration .

Q2: I detected an impurity with a mass of [M-2]. What is the mechanism behind this? A2: A loss of 2 Daltons indicates aerobic oxidation of the primary benzylic alcohol to its corresponding aldehyde (5-fluoro-2-methoxy-4-nitrobenzaldehyde). Ambient oxygen acts as the stoichiometric oxidant, a process often catalyzed by trace transition metals introduced via stainless steel spatulas or alkaline glass impurities .

Q3: Is the fluorine atom stable under standard aqueous conditions? A3: No, it is highly vulnerable to Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom is positioned para to the strongly electron-withdrawing nitro group. This electronic arrangement severely depletes electron density at the C-F carbon, activating it toward nucleophilic attack. Even atmospheric moisture (H₂O) acting as a weak nucleophile in slightly basic environments can displace the fluorine, yielding a phenolic impurity .

Part 2: Logical Relationships of Degradation

Degradation Compound 5-Fluoro-2-methoxy- 4-nitrobenzyl Alcohol Photo Photodegradation (UV/Vis Light) Compound->Photo Photon Absorption Oxidation Oxidation (O2 / Metals) Compound->Oxidation Aerobic Exposure SNAr SNAr Hydrolysis (Moisture / Base) Compound->SNAr H2O Nucleophile Prod1 Nitroso Derivatives & Ring Cleavage Photo->Prod1 Prod2 5-Fluoro-2-methoxy- 4-nitrobenzaldehyde Oxidation->Prod2 Prod3 5-Hydroxy-2-methoxy- 4-nitrobenzyl Alcohol SNAr->Prod3

Logical pathways of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol degradation.

Part 3: Quantitative Risk Assessment

To effectively troubleshoot, you must understand the thresholds at which degradation occurs. The table below summarizes the quantitative triggers and the necessary preventative strategies.

Degradation PathwayEnvironmental TriggerKinetic ThresholdPrimary ImpurityPrevention Strategy
Photodegradation UV/Vis Light (<400 nm)>1 hour ambient exposureNitroso derivativesAmber vials, dark storage
Aerobic Oxidation Oxygen (O₂)>5% O₂ headspace5-Fluoro-2-methoxy-4-nitrobenzaldehydeArgon purging
SNAr Hydrolysis Moisture (H₂O) + pH > 7>30% Relative Humidity5-Hydroxy-2-methoxy-4-nitrobenzyl AlcoholDesiccator, -20°C

Part 4: Self-Validating Standard Operating Procedures (SOPs)

To guarantee trustworthiness in your results, experimental protocols cannot rely on blind faith. The following methodologies are designed as self-validating systems , meaning they contain built-in checkpoints to definitively prove the protocol succeeded.

Protocol A: Inert Storage & Aliquoting Workflow

Causality: Repeatedly opening a master stock vial introduces fresh oxygen and moisture, accelerating oxidation and SNAr hydrolysis. Aliquoting under a heavy inert gas (Argon) physically displaces these reactive gases.

  • Preparation: Equilibrate the compound to room temperature inside a desiccator before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder.

  • Aliquot: Using a ceramic or PTFE-coated spatula (to avoid trace metal catalysis), transfer single-use quantities into pre-weighed, dry amber glass vials.

  • Argon Purge: Introduce a gentle stream of Argon gas into the vial for 15 seconds. Causality: Argon is denser than Nitrogen and air; it sinks to the bottom, creating a protective blanket over the solid.

  • Seal: Cap immediately with a PTFE-lined screw cap. Wrap the seam tightly with Parafilm.

  • Validation Checkpoint (Self-Validation): Weigh the sealed vial on an analytical balance and record the mass on the label. Prior to using the aliquot weeks later, re-weigh the vial. A mass increase of >0.1 mg indicates a breached seal and moisture ingress. If the mass has increased, the sample must be re-analyzed for SNAr hydrolysis before use.

  • Storage: Store at -20°C in a dark, desiccated secondary container.

Protocol B: Pre-Experiment Analytical Verification (HPLC)

Causality: Visual inspection cannot detect early-stage aldehyde formation. A rapid HPLC check confirms the absence of the [M-2] oxidation product.

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of anhydrous Acetonitrile (LC-MS grade). Do not use protic solvents like Methanol, as they can participate in nucleophilic attacks on the activated fluorine over time.

  • Chromatography: Run a fast gradient (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid) over a C18 column.

  • Validation Checkpoint (Self-Validation): Monitor at 254 nm. The primary alcohol will elute first. Look for a closely eluting, more hydrophobic peak (the aldehyde). The system validates itself by injecting a known aldehyde standard (if available) or checking the UV spectrum of the secondary peak. An aldehyde will show a distinct bathochromic shift (longer wavelength absorption) compared to the alcohol due to extended conjugation with the carbonyl group. If the secondary peak area exceeds 1%, repurification via flash chromatography is required.

Part 5: Experimental Workflow Visualization

Workflow Start Compound Receipt Aliquot Aliquot into Amber Vials (Minimize Headspace) Start->Aliquot Purge Purge with Argon Gas (Displace O2 & H2O) Aliquot->Purge Seal Seal with PTFE Caps & Parafilm Purge->Seal Store Store at -20°C (Desiccated & Dark) Seal->Store Verify HPLC Purity Check (Pre-Experiment) Store->Verify Prior to use

Self-validating workflow for the long-term storage and handling of the compound.

References

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? ACS Publications. Available at:[Link]

  • How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. National Institutes of Health (PMC). Available at:[Link]

  • Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. The Royal Society of Chemistry. Available at:[Link]

Troubleshooting

Best methods for purifying 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol from reaction byproducts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing and purifying 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol (CAS: 2006278-11-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing and purifying 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol (CAS: 2006278-11-9). This compound is a critical building block, frequently utilized in the development of photolabile protecting groups, antibody-drug conjugate (ADC) linkers, and specialized active pharmaceutical ingredients (APIs).

Due to the polyfunctional nature of the aromatic ring (fluoro, methoxy, nitro, and hydroxymethyl groups), crude reaction mixtures often contain closely related structural byproducts. This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to achieve >99% purity.

Impurity Profiling & Quantitative Data

Depending on your synthetic route—whether via the reduction of 5-fluoro-2-methoxy-4-nitrobenzaldehyde [2] or the alkaline hydrolysis of the corresponding benzyl halide [3]—specific byproducts will dominate the crude mixture. Understanding the physicochemical differences between the target molecule and these impurities is the foundation of a successful purification strategy.

Table 1: Physicochemical Profile of Target Compound and Common Byproducts (Data summarized for comparative chromatographic and extraction planning)

CompoundSource of ImpurityRelative PolarityAcid/Base PropertyTLC Rf​ (Hex/EtOAc 1:1)Primary Removal Strategy
5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol Target Product High Neutral ~0.35 Product Isolation
5-Fluoro-2-methoxy-4-nitrobenzaldehydeIncomplete reduction [2]MediumNeutral~0.60Bisulfite scavenging
4-Amino-5-fluoro-2-methoxybenzyl AlcoholOver-reduction of −NO2​ [1]Very HighWeak Base~0.10Acidic aqueous wash
Bis(5-fluoro-2-methoxy-4-nitrobenzyl) EtherEtherification during hydrolysis [3]LowNeutral~0.85Silica gel chromatography

Troubleshooting FAQs

Q1: My reduction reaction stalled, and TLC shows significant unreacted aldehyde. How do I separate the aldehyde from the benzyl alcohol without relying on column chromatography? A: The most efficient method to remove unreacted benzaldehyde derivatives is via a sodium bisulfite ( NaHSO3​ ) wash. The causality here relies on nucleophilic addition: the bisulfite ion selectively attacks the electrophilic carbonyl carbon of the aldehyde, forming a highly polar, water-soluble α -hydroxy sulfonate adduct. The benzyl alcohol cannot undergo this reaction and remains in the organic phase. Self-Validation: After the bisulfite wash, test the organic layer with a 2,4-Dinitrophenylhydrazine (2,4-DNPH) TLC stain. The absence of a yellow/orange spot confirms the complete removal of the aldehyde.

Q2: I used catalytic hydrogenation, and LC-MS indicates contamination with the 4-amino derivative. How do I selectively remove it? A: The nitro group is highly susceptible to over-reduction, yielding an aniline derivative (4-aminobenzyl alcohol) [1][2]. Because the target molecule is neutral and the amine byproduct is basic, you can exploit this via liquid-liquid extraction. Washing the organic layer with 1.0 M HCl protonates the amine, converting it into a water-soluble ammonium salt, which partitions into the aqueous layer. Self-Validation: Spot the post-wash organic layer on a TLC plate and stain with Ninhydrin. If no purple/pink spots appear upon heating, the amine has been successfully extracted.

Q3: I synthesized the alcohol via the hydrolysis of the benzyl chloride, but I have a highly non-polar impurity. What is it, and how do I remove it? A: This is likely the symmetrical ether byproduct (bis-benzyl ether). During alkaline hydrolysis, the newly formed benzyl alcohol can act as a nucleophile, attacking unreacted benzyl chloride in an intermolecular SN​2 reaction [3]. Because the ether lacks the hydroxyl group's hydrogen-bonding capability, it is significantly less polar. It can be easily removed via silica gel flash chromatography using a low-polarity solvent system (e.g., Hexanes/Ethyl Acetate 4:1) before eluting your target product.

Experimental Workflows & Methodologies

Logical Workflow for Chemoselective Purification

To minimize reliance on resource-intensive chromatography, we recommend a sequential liquid-liquid extraction workflow to chemically strip specific byproducts before final polishing.

G Crude Crude Reaction Mixture (Alcohol, Amine, Aldehyde, Ether) AcidWash Liquid-Liquid Extraction Wash with 1M HCl Crude->AcidWash AmineAq Aqueous Phase (Protonated Amine Byproduct) AcidWash->AmineAq Aqueous Org1 Organic Phase (Alcohol, Aldehyde, Ether) AcidWash->Org1 Organic Bisulfite Wash with Sat. NaHSO3 (Aldehyde Scavenging) Org1->Bisulfite AldehydeAq Aqueous Phase (Bisulfite Adduct) Bisulfite->AldehydeAq Aqueous Org2 Organic Phase (Alcohol, Ether) Bisulfite->Org2 Organic Purification Silica Gel Chromatography or Recrystallization Org2->Purification PureProduct Pure 5-Fluoro-2-methoxy- 4-nitrobenzyl Alcohol Purification->PureProduct Target Fraction

Fig 1. Chemoselective purification workflow for 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol.

Step-by-Step Protocols
Protocol A: Chemoselective Liquid-Liquid Extraction

Purpose: Removal of amine and aldehyde byproducts via phase-partitioning.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Amine Scavenging: Transfer the solution to a separatory funnel. Add an equal volume of 1.0 M aqueous HCl . Shake vigorously and vent. Allow the layers to separate.

  • Phase Separation: Drain the organic layer. Re-extract the acidic aqueous layer once with fresh organic solvent. Combine the organic layers. (Discard the aqueous layer containing the amine).

  • Aldehyde Scavenging: To the combined organic layers, add an equal volume of freshly prepared saturated aqueous Sodium Bisulfite ( NaHSO3​ ). Shake vigorously for 3-5 minutes to ensure complete adduct formation.

  • Phase Separation: Separate the layers. Wash the organic layer with brine (saturated NaCl ) to remove residual water and salts.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography Polishing

Purpose: Removal of etherification byproducts and trace non-polar impurities.

  • Column Preparation: Pack a silica gel column using a non-polar solvent (e.g., 100% Hexanes or Petroleum Ether).

  • Loading: Dry-load the concentrated product from Protocol A onto a small amount of silica gel, or wet-load using a minimal amount of DCM.

  • Elution Gradient:

    • Begin elution with Hexanes/EtOAc (9:1) to flush out the highly non-polar bis-benzyl ether byproducts.

    • Gradually increase polarity to Hexanes/EtOAc (7:3), then (1:1) to elute the target 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol [4].

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure product ( Rf​≈0.35 in 1:1 Hex/EtOAc) and evaporate the solvent.

Protocol C: Recrystallization (Alternative to Chromatography)

Purpose: Final purification for high-scale synthesis.

  • Solvent Selection: Nitrobenzyl alcohols crystallize exceptionally well from binary solvent systems like Ethanol/Water or pure hot Ethanol [4].

  • Dissolution: Dissolve the crude solid in a minimum volume of boiling Ethanol.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-4 °C) for 2 hours. The target alcohol will precipitate as crystalline needles, while trace organic impurities remain in the mother liquor.

  • Filtration: Collect the crystals via vacuum filtration, wash with ice-cold Ethanol, and dry under high vacuum.

References

  • BenchChem. "Application Notes and Protocols for the Reduction of 4-Nitrobenzyl Alcohol to 4-Aminobenzyl Alcohol." BenchChem Technical Resources, 2025. URL: ]">https://www.benchchem.com

  • Ke, J., et al. "Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water." The Journal of Physical Chemistry C, vol. 119, no. 7, 2015, pp. 3603-3610. URL: [Link]]

  • Jiangsu Yuanda Xianle Pharmaceutical Co Ltd. "Preparation method of p-nitrobenzyl alcohol." Chinese Patent CN108117490B, 2020. URL: ]

  • Wang, Y., et al. "Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity." RSC Advances, vol. 10, 2020, pp. 12345-12350. URL: ]">https://pubs.rsc.org

Optimization

Minimizing unwanted oxidation of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol in lab settings

Technical Support Center: 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol A Guide to Minimizing Unwanted Oxidation for Researchers, Scientists, and Drug Development Professionals Introduction: 5-Fluoro-2-methoxy-4-nitrobenzyl a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

A Guide to Minimizing Unwanted Oxidation for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Fluoro-2-methoxy-4-nitrobenzyl alcohol is a valuable building block in synthetic chemistry, particularly in pharmaceutical research. However, its functionality—a benzylic alcohol substituted with both electron-donating (methoxy) and electron-withdrawing (fluoro, nitro) groups—renders it susceptible to oxidation. The primary degradation pathway involves the conversion of the benzylic alcohol to the corresponding 5-fluoro-2-methoxy-4-nitrobenzaldehyde, and potentially further to the carboxylic acid. This guide provides in-depth troubleshooting advice and best practices to help you minimize this unwanted side reaction, ensuring the integrity of your starting material and the success of your experiments.

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered by researchers. Each answer provides a causal explanation and actionable protocols for resolution.

FAQ 1: I've noticed a new, less polar spot on my TLC plate after storing my 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol. What is it and why did it form?

Answer:

The new, less polar spot is almost certainly the corresponding aldehyde: 5-fluoro-2-methoxy-4-nitrobenzaldehyde. Benzylic alcohols are prone to oxidation, and this process is often accelerated by the presence of atmospheric oxygen, light, and trace impurities.[1][2]

Causality: The Mechanism of Autoxidation

The formation of the aldehyde from the alcohol in storage is a classic example of autoxidation. This is a free-radical chain reaction initiated by environmental factors:

  • Initiation: Ambient energy (like light or heat) or trace metal impurities can cause the formation of initial radical species.

  • Propagation: The benzylic C-H bond is relatively weak and susceptible to hydrogen atom abstraction by radicals. The resulting benzylic radical reacts with atmospheric oxygen (a diradical) to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen from another alcohol molecule, propagating the chain and forming a hydroperoxide, which then decomposes to the aldehyde.

  • Termination: The reaction stops when two radical species combine.

The nitro group, being strongly electron-withdrawing, can influence this process, while the methoxy group donates electron density, affecting the stability of radical intermediates.

Actionable Solutions & Protocols:

  • Verification Protocol (TLC Analysis):

    • Prepare a TLC chamber with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane).

    • Spot three lanes on a silica gel plate: your stored alcohol, a freshly opened or purified sample (if available), and a co-spot of both.

    • Develop the plate and visualize under UV light (254 nm). The new, higher Rf (less polar) spot in the stored sample lane corresponds to the aldehyde.

  • Purification Protocol (Flash Chromatography):

    • If significant degradation has occurred (>5-10%), purify the bulk material using flash column chromatography on silica gel.

    • Use a gradient elution, starting with a non-polar solvent (e.g., Hexane) and gradually increasing the polarity with Ethyl Acetate.

    • Combine the fractions containing the pure alcohol (verified by TLC) and remove the solvent under reduced pressure.

    • Crucially, immediately store the purified material under an inert atmosphere.[3][4][5]

FAQ 2: How should I properly store this compound to prevent long-term degradation?

Answer:

Proper storage is the most critical factor in maintaining the purity of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol. The goal is to eliminate the factors that initiate oxidation: oxygen, light, and heat.

Causality: Environmental Accelerants

  • Oxygen: As the primary reagent in autoxidation, its exclusion is paramount.[6][7]

  • Light: UV light provides the energy to initiate radical formation (photochemical oxidation).[1] Many labs use amber bottles, but this may not be sufficient for highly sensitive compounds.

  • Heat: Increased temperature accelerates the rate of all chemical reactions, including oxidation. Storing at low temperatures slows down the degradation kinetics.

Recommended Storage Protocol:

  • Inert Atmosphere: After purification or upon receiving a new bottle, flush the container thoroughly with an inert gas like argon or nitrogen.[4][5] Argon is denser than air and can provide a more stable blanket.

  • Container: Use an amber glass vial with a PTFE-lined cap to prevent light exposure and ensure a tight seal. For ultimate protection, wrap the vial in aluminum foil.

  • Temperature: Store the container in a freezer, preferably at -20°C.

  • Desiccation: Store the sealed vial inside a desiccator to protect against moisture, which can sometimes participate in degradation pathways.

Storage ConditionRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, a key reactant in autoxidation.[6][7]
Container Tightly-sealed Amber VialProtects from light and air exposure.
Temperature -20°C (Freezer)Slows the kinetic rate of degradation.
Moisture DesiccatorPrevents potential hydrolysis or moisture-mediated side reactions.
FAQ 3: My reaction is sensitive, but I'm still observing aldehyde formation. What are the likely sources of oxidation during the experiment itself?

Answer:

Even with a pure starting material, oxidation can occur during the reaction due to dissolved oxygen in solvents, atmospheric exposure during reagent addition, or incompatible reaction conditions.

Causality: In-situ Oxidation Sources

  • Dissolved Oxygen in Solvents: Many common organic solvents are saturated with dissolved oxygen from the air. Heating these solvents can increase the rate of oxidation of sensitive substrates.[8]

  • Atmospheric Exposure: Every time the reaction vessel is opened to add a reagent, oxygen is introduced.

  • Reagent Incompatibility: Certain reagents or catalysts, especially transition metals, can facilitate oxidative pathways if not handled under strictly anaerobic conditions.[9][10]

Actionable Solutions & Protocols:

  • Protocol for Solvent Degassing: For highly sensitive reactions, use properly dried and deoxygenated solvents.[8][11] A common and effective method is "Sparging":

    • Obtain a long needle or a glass frit connected to a cylinder of inert gas (argon or nitrogen).

    • Insert the needle into your solvent, ensuring the tip is below the liquid surface.

    • Bubble the inert gas through the solvent for 15-30 minutes. This displaces the dissolved oxygen.

    • Use the solvent immediately.

  • Protocol for Setting Up an Inert Atmosphere Reaction: Utilize a Schlenk line or a glove box to maintain an oxygen-free environment.[3]

    • Assemble your glassware (oven-dried to remove moisture) and connect it to the Schlenk line.

    • Evacuate the air from the flask using the vacuum on the line.

    • Refill the flask with inert gas.

    • Repeat this "vacuum-backfill" cycle three times to ensure all oxygen is removed.

    • Add your degassed solvents and reagents via syringe through a rubber septum, maintaining a positive pressure of inert gas throughout the experiment.

Workflow for Troubleshooting In-Reaction Oxidation

G Start Oxidation Detected During Reaction Check_SM Verify Starting Material Purity via TLC/HPLC Start->Check_SM Check_Solvent Are Solvents Degassed? Check_SM->Check_Solvent If Pure Purify_SM Purify Starting Material Check_SM->Purify_SM If Impure Check_Atmosphere Is a Proper Inert Atmosphere Maintained? Check_Solvent->Check_Atmosphere Yes Degas_Solvent Sparge Solvents with Ar/N2 Check_Solvent->Degas_Solvent No Check_Reagents Are Reagents Compatible and Handled Anhydrously? Check_Atmosphere->Check_Reagents Yes Use_Schlenk Use Schlenk Line / Glove Box Check_Atmosphere->Use_Schlenk No Check_MSDS Review Reagent Incompatibilities Check_Reagents->Check_MSDS No End Reaction Optimized Check_Reagents->End Yes Purify_SM->Check_Solvent Degas_Solvent->Check_Atmosphere Use_Schlenk->Check_Reagents Check_MSDS->End

Caption: Troubleshooting workflow for in-reaction oxidation.

FAQ 4: Can I add an antioxidant to my bulk material for stabilization?

Answer:

Yes, but this must be done with extreme caution. While antioxidants can be effective, they are also reactive impurities. Adding an antioxidant is only recommended for long-term storage of the solid material, not for a sample you intend to use directly in a reaction where the antioxidant could interfere.

Causality: How Antioxidants Work

Antioxidants are typically radical scavengers.[12][13][14] Phenolic antioxidants, like Butylated Hydroxytoluene (BHT), have a sterically hindered hydroxyl group. This molecule can donate its hydrogen atom to a reactive peroxyl radical, terminating the oxidation chain. The resulting BHT radical is highly stabilized by resonance and steric hindrance, making it unreactive and unable to propagate the chain.

Recommended Antioxidants for Storage:

AntioxidantTypeTypical ConcentrationConsiderations
BHT (Butylated Hydroxytoluene) Phenolic Radical Scavenger50-200 ppmVolatile; can be removed via high vacuum. May interfere with some reactions.[15]
Vitamin E (α-Tocopherol) Natural Phenolic Antioxidant100-500 ppmLess volatile than BHT. Effective but may be more difficult to remove.[13]

Important Consideration: If you add an antioxidant, you must purify the alcohol via flash chromatography or distillation before using it in a synthesis to remove the stabilizer.

Section 2: Analytical Detection of Oxidation

Accurate detection and quantification of the aldehyde impurity are crucial for quality control.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for quantifying the level of oxidation.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile and water (e.g., 60:40).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm (due to the aromatic nitro group).

  • Sample Preparation: Prepare a dilute solution of your compound (~1 mg/mL) in the mobile phase.

  • Injection Volume: 10 µL.

Expected Results: The 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol will have a characteristic retention time. The aldehyde impurity, being less polar, will typically elute slightly earlier. The peak area percentage can be used to quantify the impurity level.

Simplified Oxidation Pathway

G Alcohol 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol (Starting Material) Aldehyde 5-Fluoro-2-methoxy-4-nitrobenzaldehyde (Primary Oxidized Impurity) Alcohol->Aldehyde [O] (Air, Light, Heat) Acid 5-Fluoro-2-methoxy-4-nitrobenzoic Acid (Over-oxidation Product) Aldehyde->Acid [O] (Harsh Conditions)

Caption: Primary and secondary oxidation products.

References

  • American Chemical Society. (n.d.). The use of alternative solvent purification techniques. Retrieved from [Link][8]

  • Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide. Retrieved from [Link][3]

  • ResearchGate. (2024, December 27). (PDF) Principles of Inert Atmosphere Storage. Retrieved from [Link][4]

  • Linde Gas. (n.d.). Inerting. Retrieved from [Link][5]

  • Hilton, T. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. Retrieved from [Link][6]

  • Presscon. (n.d.). Oxidation Prevention & Inertization. Retrieved from [Link][7]

  • Scribd. (1990). Advanced Practical Organic Chemistry - Purification and Drying of Solvents. Retrieved from [Link][11]

  • Chemical Methodologies. (2025, May 15). Sustainable Extraction and Purification of Phytochemicals: A Review of Green Solvents and Techniques. Retrieved from [Link][16]

  • IntechOpen. (n.d.). BIO-BASED ANTIOXIDANTS AND THERMAL STABILIZERS. Retrieved from [Link][15]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link][17]

  • Charan, S. M., et al. (2025, February 12). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. ACP. Retrieved from [Link][18]

  • ACS Publications. (2020, February 11). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Retrieved from [Link][19]

  • ACS Publications. (2020, February 11). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Retrieved from [Link][20]

  • PubMed. (n.d.). Kinetics of conjugation and oxidation of nitrobenzyl alcohols by rat hepatic enzymes. Retrieved from [Link][21]

  • Publisso. (2019, July 25). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Retrieved from [Link][22]

  • PMC. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Retrieved from [Link][12]

  • MDPI. (2025, February 3). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Retrieved from [Link][13]

  • RSC Publishing. (n.d.). Photochemical oxidation of nitrobenzyl alcohols in aqueous solution. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2019, April 25). Benzyl alcohol oxidation with Pd-Zn/TiO 2 : computational and experimental studies. Retrieved from [Link][9]

  • MDPI. (2023, April 22). Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. Retrieved from [Link][23]

  • PMC. (2020, March 31). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Retrieved from [Link][10]

  • ResearchGate. (2025, November 24). Selective oxidation of p-nitrobenzyl alcohol to p-nitrobenzaldehyde with 10% Ni silica with 30% H 2O 2 in acetonitrile solvent | Request PDF. Retrieved from [Link][24]

  • Acta Scientific. (2019, May 3). Antioxidants Properties of Natural and Synthetic Chemical Compounds: Therapeutic Effects on Biological System. Retrieved from [Link][14]

  • International Journal of Pharmaceutical Sciences and Research. (2011, May 28). 044X - Research Article - CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS. Retrieved from [Link][25]

  • Preprints.org. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link][26]

  • PMC. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Retrieved from [Link][27]

  • ResearchGate. (2025, August 5). Natural antioxidants for polypropylene stabilization | Request PDF. Retrieved from [Link][28]

  • ResearchGate. (2023, August 8). Protocols for purification of of LC-MS grade solvents?. Retrieved from [Link][29]

  • ResearchGate. (2014, April 16). How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde?. Retrieved from [Link][30]

  • ResearchGate. (n.d.). Oxidation of 4-nitrobenzyl alcohol (5a) (25 mM) to 4-nitrobenzaldehyde.... Retrieved from [Link][31]

  • Cellulose Chemistry and Technology. (2015, February 27). PRODUCTS OF NITROBENZENE OXIDATION FROM NON-WOOD LIGNIN ISOLATED BY SULPHURIC ACID. Retrieved from [Link][2]

  • Sciforum. (n.d.). A convenient Pd-mediated oxidation of 4-methylbenzyl alcohol. Retrieved from [Link][32]

  • Wiley-VCH. (2004). Catalytic Photooxidation of 4-Methoxybenzyl alcohol with a Flavin Zinc(II) cyclen complex. Retrieved from [Link][33]

  • PubMed. (2025, July 3). The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. Retrieved from [Link][34]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the landscape of pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or its key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol, a substituted nitroaromatic compound, serves as a potential building block in complex syntheses. Even minute impurities can have cascading effects, potentially leading to unwanted side reactions, lower yields, or the introduction of toxicologically significant by-products in the final drug substance. Therefore, a robust, reliable, and validated analytical method to determine its purity is of paramount importance.

This guide provides a comprehensive, scientifically-grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol. We will delve into the causality behind experimental choices, present a self-validating protocol grounded in international regulatory standards, and objectively compare the performance of this HPLC method with viable alternatives. All protocols and claims are supported by authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4]

The Analytical Challenge: Understanding the Analyte and Method Goals

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties and the analytical objectives is crucial. This foundational step, often formalized as defining an Analytical Target Profile (ATP), ensures the final method is fit for its intended purpose.[5]

Analyte Characteristics: 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol possesses a chemical structure with a nitroaromatic ring, which acts as a strong chromophore. This makes it an ideal candidate for UV detection in HPLC. The presence of polar functional groups (hydroxyl, methoxy, nitro) and a non-polar aromatic ring suggests that reversed-phase chromatography will be an effective separation mode.

Potential Impurities: Impurities can originate from various sources, including the synthetic route (starting materials, reagents, isomers, by-products) or degradation. Potential degradation pathways for nitroaromatic and benzyl alcohol compounds can include oxidation of the alcohol to an aldehyde or carboxylic acid, or reduction of the nitro group.[6][7] A robust purity method must be able to separate the main component from all these potential impurities.

The Chosen Tool: High-Performance Liquid Chromatography (HPLC)

Why HPLC? For a non-volatile, thermally stable compound like 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol, HPLC is the gold standard for purity and impurity analysis. Its high resolving power, quantitative accuracy, and robustness make it superior to techniques like Gas Chromatography (GC), which would likely require derivatization and could risk thermal degradation of the analyte.

Developed HPLC Method Parameters

The following method was developed to achieve optimal separation of the main peak from potential impurities.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with a UV detector.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the end-capping minimizes peak tailing.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier sharpens peaks and ensures consistent ionization state of any acidic/basic impurities.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength.
Gradient Elution 0-20 min: 30% B to 80% B; 20-25 min: 80% B; 25-26 min: 80% to 30% B; 26-30 min: 30% BA gradient program allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities, providing a comprehensive impurity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection UV at 254 nmThis wavelength provides a strong signal for the nitroaromatic chromophore, ensuring high sensitivity.[8][9]
Injection Volume 10 µLA small injection volume prevents column overloading and peak distortion.
Diluent Acetonitrile/Water (50:50, v/v)Ensures good solubility of the analyte and compatibility with the mobile phase.

A Framework for Trust: The HPLC Method Validation Protocol

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[10][11] Our protocol is designed in accordance with the ICH Q2(R2) guideline, ensuring regulatory compliance and scientific rigor.[3][12]

G cluster_Plan Phase 1: Planning & Development cluster_Exec Phase 2: Validation Execution cluster_Eval Phase 3: Evaluation & Reporting ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Specificity Specificity (Forced Degradation) MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Report Validation Report Specificity->Report Accuracy Accuracy (Recovery) Linearity->Accuracy Linearity->Report Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Report LOQ LOD & LOQ Precision->LOQ Precision->Report Robustness Robustness LOQ->Robustness LOQ->Report Robustness->Report SysSuit System Suitability (Applied to all runs)

Caption: Workflow for HPLC Method Validation based on ICH Q2(R2) guidelines.

Specificity (and Forced Degradation)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] A forced degradation study is the most effective way to demonstrate this by intentionally generating potential degradation products.

Experimental Protocol:

  • Prepare Solutions:

    • Blank (diluent).

    • Analyte solution at the target concentration (e.g., 100 µg/mL).

    • Spiked solution: Analyte spiked with known related substances, if available.

  • Forced Degradation Conditions: Expose the analyte solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 48 hours.

  • Analysis: Inject all solutions into the HPLC system.

  • Evaluation: Assess the peak purity of the main analyte peak in the stressed samples using a photodiode array (PDA) detector. Ensure that the analyte peak is resolved from all degradation peaks (Resolution > 2.0).

Acceptance Criteria: The method is specific if there is no interference from blanks at the retention time of the analyte, and the analyte peak is spectrally pure and well-resolved from all impurity and degradation peaks.

Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. This is essential for accurate quantification.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, typically spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999. The y-intercept should be close to zero.

Range

Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

Acceptance Criteria: The range is confirmed by the successful validation of linearity, accuracy, and precision over the specified concentration levels. For a purity assay, this is typically 80% to 120% of the test concentration.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined through recovery studies.

Experimental Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[13][14]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria: The %RSD for repeatability and intermediate precision should be not more than 2.0%.

Limit of Quantitation (LOQ)

Causality: The LOQ is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. This is critical for quantifying impurities.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Based on Standard Deviation of the Response and the Slope:

    • LOQ = (10 * σ) / S

    • Where σ = standard deviation of the response (from blank injections or the y-intercept of the linearity curve) and S = the slope of the calibration curve.

  • Confirmation: Prepare a solution at the determined LOQ concentration and inject it multiple times (n=6) to verify that the precision (%RSD) is acceptable (typically ≤ 10%).

Acceptance Criteria: The LOQ must be sufficiently low to quantify impurities at their specified reporting thresholds.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[10]

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Parameters to vary:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2 °C).

    • Mobile phase pH or composition (e.g., % Acetonitrile ± 2%).

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the results should not deviate significantly from the nominal conditions.

Data Summary: A Snapshot of a Validated Method

The following tables summarize the expected results from a successful validation study.

Table 1: Linearity Results

ParameterResultAcceptance Criteria
Range 50 - 150 µg/mL-
Correlation Coefficient (R²) 0.9998≥ 0.999
Slope 25432-
Y-Intercept 1589Close to zero

Table 2: Accuracy (Recovery) Results

Spiked LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.5%0.8%98.0% - 102.0%
100% 100.3%0.6%98.0% - 102.0%
120% 101.1%0.7%98.0% - 102.0%

Table 3: Precision Results

Precision Level%RSD (n=6)Acceptance Criteria
Repeatability 0.55%≤ 2.0%
Intermediate Precision 0.72%≤ 2.0%

Comparative Analysis: HPLC vs. Alternative Techniques

While the validated HPLC-UV method is fit-for-purpose, it is instructive to compare it with other potential analytical technologies.

G cluster_HPLC HPLC-UV (Validated Method) cluster_UPLC UPLC-UV cluster_LCMS HPLC-MS Analyte 5-Fluoro-2-methoxy- 4-nitrobenzyl Alcohol HPLC_Pro Pros: - High Resolution - Robust & Reliable - Excellent Quantification - Cost-Effective UPLC_Pro Pros: - Faster Analysis Time - Higher Resolution - Less Solvent Usage LCMS_Pro Pros: - Unambiguous Peak ID - Structure Elucidation - Highest Sensitivity HPLC_Con Cons: - Moderate Sensitivity - No Structural Info UPLC_Con Cons: - Higher Upfront Cost - Higher Backpressure LCMS_Con Cons: - High Cost & Complexity - Requires More Expertise

Caption: Comparison of analytical techniques for purity testing.

1. Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

  • Principle: UPLC uses columns packed with smaller particles (<2 µm) and operates at much higher pressures than HPLC.

  • Performance: This results in significantly faster run times and improved peak resolution. For a quality control environment with high sample throughput, UPLC could be a valuable alternative.

  • Verdict: A superior option if speed and resolution are paramount and the initial capital investment is feasible. The fundamental validation parameters would remain the same.

2. HPLC-Mass Spectrometry (HPLC-MS): The Investigative Powerhouse

  • Principle: Coupling HPLC with a mass spectrometer provides mass-to-charge ratio information for each eluting peak.

  • Performance: HPLC-MS offers unparalleled specificity and sensitivity. It is the definitive tool for identifying unknown impurities and confirming the structure of degradation products discovered during forced degradation studies.

  • Verdict: While not necessary for routine purity testing where impurities are known and controlled, it is an indispensable tool during method development and for investigating out-of-specification results. For routine QC, the cost and complexity often outweigh the benefits compared to a validated UV method.

Conclusion

This guide has detailed a robust and reliable reversed-phase HPLC method for determining the purity of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol. The provided validation protocol, designed in strict adherence to ICH Q2(R2) guidelines, establishes a self-validating system that ensures the method is fit for its intended purpose. The experimental design, from specificity demonstrated by forced degradation to the statistical evaluation of linearity, accuracy, and precision, provides a high degree of confidence in the analytical results.

While alternative technologies like UPLC and HPLC-MS offer advantages in speed and investigative power, respectively, the validated HPLC-UV method stands as the most appropriate choice for routine quality control, balancing performance, cost-effectiveness, and reliability. By following this scientifically sound and well-documented approach, researchers and drug development professionals can ensure the quality and consistency of this critical chemical intermediate, thereby safeguarding the integrity of the final pharmaceutical product.

References

  • Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015) . U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation . Scribd. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) . U.S. Environmental Protection Agency. [Link]

  • Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration . ResearchGate. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 . ECA Academy. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples . PubMed. [Link]

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION . Taylor & Francis Online. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines . Asian Journal of Pharmaceutical Analysis. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Quality Guidelines . International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

  • 5-Fluoro-2-Methoxy-4-nitrobenzaldehyde — Chemical Substance Information . NextSDS. [Link]

  • Mechanistic insights into 4-nitrophenol degradation and benzyl alcohol oxidation pathways over MgO/g-C3N4 model catalyst systems . Royal Society of Chemistry. [Link]

  • Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol . PMC. [Link]

  • Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use . PubMed. [Link]

  • Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 . PubMed. [Link]

  • Degradation of toluene by ortho cleavage enzymes in Burkholderia fungorum FLU100 . Semantic Scholar. [Link]

Sources

Comparative

A Comparative Guide to Catalytic Hydrogenation Methods for 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals The selective reduction of the nitro group in 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol to the corresponding amine, (4-amino-5-fluoro-2-methoxyphenyl)methano...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of the nitro group in 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol to the corresponding amine, (4-amino-5-fluoro-2-methoxyphenyl)methanol, is a critical transformation in the synthesis of various pharmaceutical intermediates. The presence of multiple functional groups—a nitro group, a benzylic alcohol, a fluoro substituent, and a methoxy ether—necessitates a careful selection of the catalytic system to ensure high chemoselectivity and yield. This guide provides an in-depth comparison of common catalytic hydrogenation methods for this transformation, offering insights into catalyst selection, reaction optimization, and safety considerations.

Introduction to the Catalytic Hydrogenation of Nitroaromatics

Catalytic hydrogenation is a widely employed and environmentally benign method for the reduction of nitro groups to amines.[1] The reaction involves the use of hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst. The choice of catalyst is paramount and depends on the substrate's structure and the desired selectivity. For a molecule like 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol, the ideal catalyst should selectively reduce the nitro group without causing hydrogenolysis of the benzylic alcohol or the carbon-fluorine bond.

This guide will focus on a comparative analysis of three commonly used heterogeneous catalysts: Palladium on Carbon (Pd/C), Raney® Nickel, and Platinum on Carbon (Pt/C).

Comparative Analysis of Catalytic Systems

The selection of a catalyst for the hydrogenation of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol hinges on a balance between reactivity, selectivity, and cost. Below is a summary of the expected performance of Pd/C, Raney® Nickel, and Pt/C based on their known catalytic properties and data from analogous reactions.

Catalyst SystemTypical ConditionsExpected YieldChemoselectivity ProfileCost & Safety Considerations
10% Pd/C H₂ (1-5 atm), Methanol, Room TempHigh (>95%)High for nitro group reduction. [2] Potential for hydrogenolysis of the benzylic C-O bond at elevated temperatures and pressures. Generally low risk of dehalogenation for C-F bonds.Moderate cost. Catalyst is pyrophoric and must be handled with care.[3]
Raney® Nickel H₂ (1-50 atm) or Hydrazine, Ethanol/Methanol, 25-80 °CGood to High (85-95%)Good for nitro group reduction. [4] Lower propensity for dehalogenation compared to Pd/C, making it a good choice for halogenated nitroarenes.[5] Can be less active than palladium catalysts, sometimes requiring higher temperatures or pressures.Lower cost than palladium catalysts. Pyrophoric and requires careful handling.[4]
5% Pt/C H₂ (1-5 atm), Protic Solvents (e.g., EtOH, AcOH), Room TempHigh (>95%)High activity for nitro group reduction. Generally suppresses hydrogenolysis of benzyl groups compared to palladium catalysts. Can be used under acidic conditions.Higher cost than Pd/C and Raney® Nickel. Pyrophoric nature requires careful handling.

In-Depth Discussion of Catalytic Methods

Palladium on Carbon (Pd/C)

Palladium on carbon is often the catalyst of choice for the hydrogenation of aromatic nitro compounds due to its high activity and efficiency under mild conditions.[2] For the reduction of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol, 10% Pd/C is expected to provide a high yield of the desired amine. The primary concern with Pd/C is the potential for hydrogenolysis of the benzylic alcohol to a methyl group, especially under more forcing conditions (higher temperature and pressure). However, at or near room temperature and low hydrogen pressure, this side reaction is generally minimal. The carbon-fluorine bond is typically stable to hydrogenation over Pd/C.

Reaction Pathway using Pd/C

Substrate 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol Product (4-amino-5-fluoro-2-methoxyphenyl)methanol Substrate->Product Selective Nitro Reduction Byproduct 5-Fluoro-2-methoxy-4-nitrotoluene (via Hydrogenolysis) Substrate->Byproduct Undesired Hydrogenolysis Catalyst 10% Pd/C, H₂ start Dissolve Substrate in Ethanol add_catalyst Add Raney® Nickel Slurry start->add_catalyst add_hydrazine Add Hydrazine Hydrate (if transfer hydrogenation) add_catalyst->add_hydrazine reflux Heat to Reflux add_hydrazine->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite® cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify end Obtain Pure Product purify->end

Caption: Workflow for Raney® Nickel catalyzed transfer hydrogenation.

Platinum on Carbon (Pt/C)

Platinum on carbon is another highly active catalyst for the reduction of nitro groups. A key advantage of Pt/C is its reduced tendency to catalyze the hydrogenolysis of benzylic ethers and alcohols compared to palladium catalysts. This makes it an excellent choice for the selective hydrogenation of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol, where preserving the benzyl alcohol functionality is crucial. Platinum catalysts can also be effectively used in acidic media, which can sometimes enhance the rate of nitro group reduction.

Experimental Protocols

The following are representative, detailed protocols for the catalytic hydrogenation of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol. These should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Hydrogenation using 10% Pd/C

Materials:

  • 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

  • Hydrogenation vessel (e.g., Parr shaker or flask with balloon)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of Pd relative to the substrate) to the solution under an inert atmosphere. [3]3. Seal the vessel and purge with hydrogen gas, typically by evacuating and backfilling with H₂ several times.

  • Pressurize the vessel with hydrogen gas (1-4 atm) or affix a balloon of hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (4-amino-5-fluoro-2-methoxyphenyl)methanol.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Protocol 2: Transfer Hydrogenation using Raney® Nickel and Hydrazine

Materials:

  • 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

  • Raney® Nickel (slurry in water)

  • Hydrazine hydrate

  • Ethanol or Methanol

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol (1.0 eq) and ethanol or methanol.

  • Carefully add a slurry of Raney® Nickel (a catalytic amount, which may need to be determined empirically) to the solution.

  • With vigorous stirring, slowly add hydrazine hydrate (typically 3-5 equivalents) dropwise. Caution: The reaction can be exothermic.

  • After the addition is complete, heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by standard methods such as recrystallization or column chromatography.

Conclusion

The catalytic hydrogenation of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol to (4-amino-5-fluoro-2-methoxyphenyl)methanol can be effectively achieved using several catalytic systems.

  • 10% Pd/C offers high reactivity under mild conditions and is a reliable choice, provided that care is taken to avoid hydrogenolysis of the benzylic alcohol by controlling temperature and pressure.

  • Raney® Nickel is a cost-effective alternative with a lower propensity for dehalogenation, making it a robust option for this fluorinated substrate.

  • Pt/C is an excellent choice for maximizing the preservation of the benzylic alcohol group due to its lower hydrogenolysis activity compared to palladium.

The optimal choice of catalyst will depend on the specific requirements of the synthesis, including cost, scale, and the desired purity of the final product. It is recommended to perform small-scale screening experiments to determine the most suitable catalyst and reaction conditions for a particular application.

References

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the predicted electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol, a compound of interest due to its unique combination of functional groups.

This document moves beyond a simple recitation of data, providing a comparative analysis against related structures to highlight the diagnostic value of specific fragments. By understanding the causal mechanisms behind bond cleavages, researchers can more confidently identify this and similar molecules in complex matrices. The guide further provides robust, step-by-step experimental protocols to ensure the generation of high-quality, reproducible data.

Predicted Mass Spectrometry Fragmentation of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

The fragmentation of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol under mass spectrometric conditions is dictated by the interplay of its functional groups: a nitro group, a fluorine atom, a methoxy group, and a benzyl alcohol moiety. The stability of the resulting fragment ions is a key driver of the observed fragmentation pathways.[1]

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of electron ionization (EI), the molecular ion is expected to be observed, though its abundance may be moderate due to the presence of several fragmentation-prone sites. The primary fragmentation pathways are predicted to be:

  • Loss of a Hydroxyl Radical (•OH): Cleavage of the C-O bond in the benzyl alcohol group can lead to the loss of a hydroxyl radical (mass loss of 17 Da), forming a stable benzylic cation.

  • Loss of Water (H₂O): A common fragmentation for alcohols, the loss of a water molecule (mass loss of 18 Da) can occur.[2][3]

  • Loss of a Methoxy Radical (•OCH₃): The methoxy group can be lost as a radical (mass loss of 31 Da).

  • Loss of a Nitro Group (NO₂): A characteristic fragmentation of nitroaromatic compounds is the loss of the nitro group (mass loss of 46 Da).[4][5]

  • Formation of the Tropylium Ion: Alkyl-substituted benzene rings can rearrange to form a highly stable tropylium ion at m/z 91.[6]

  • Loss of Formaldehyde (CH₂O): The benzyl alcohol moiety can undergo rearrangement and lose formaldehyde (mass loss of 30 Da).

The presence of the fluorine atom is expected to influence the fragmentation, potentially leading to the loss of a fluorine radical (•F, mass loss of 19 Da) or hydrogen fluoride (HF, mass loss of 20 Da), although these are generally less common in EI.[6]

Electrospray Ionization (ESI) Fragmentation

In the softer ionization technique of ESI, fragmentation is typically induced through collision-induced dissociation (CID) in the tandem mass spectrometer. In positive ion mode, the protonated molecule [M+H]⁺ will be the precursor ion. Key fragmentations are anticipated to be:

  • Loss of Water (H₂O): Similar to EI, the loss of a water molecule from the protonated molecule is a highly probable event.

  • Loss of Methanol (CH₃OH): The methoxy group, in conjunction with a proton, can be lost as a neutral methanol molecule.

  • Loss of the Nitro Group (HNO₂): The nitro group can be eliminated as nitrous acid.

In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed. Fragmentation of nitroaromatic compounds in negative ESI can be particularly informative, often involving the loss of NO• and NO₂• radicals.[7]

Comparative Fragmentation Analysis

To better understand the unique fragmentation signature of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol, it is instructive to compare its predicted fragmentation with that of structurally related compounds.

Compound Key Structural Features Characteristic EI Fragmentation
Benzyl Alcohol Simple benzyl alcoholLoss of •OH, loss of H₂O, formation of tropylium ion (m/z 91), prominent aromatic cluster at m/z 77, 78, and 79.[8]
4-Nitroanisole Methoxy and nitro groupsLoss of •NO₂, loss of •OCH₃.[9]
4-Fluorobenzyl Alcohol Fluorine and benzyl alcoholLoss of •OH, loss of H₂O, potential loss of HF.

This comparative view highlights how the combination of functional groups in 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol leads to a more complex and information-rich fragmentation pattern.

Experimental Protocols

To ensure the acquisition of high-quality mass spectral data, the following detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided.

GC-MS Analysis Protocol

This protocol is suitable for the analysis of the target compound if it is sufficiently volatile and thermally stable.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter if necessary.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[4]

  • Ion Source Temperature: 230°C.[4]

  • Quadrupole Temperature: 150°C.[4]

  • Mass Range: Scan from m/z 40 to 400.

LC-MS/MS Analysis Protocol

This protocol is ideal for analyzing the compound, especially for ESI, and can provide more detailed structural information through tandem MS.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 5% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 325°C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • MS1 Scan Range: m/z 50 to 500.

  • MS/MS: Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion of interest. Use a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the predicted fragmentation pathways.

EI_Fragmentation M [M]⁺˙ 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol F1 [M - •OH]⁺ M->F1 - •OH F2 [M - H₂O]⁺˙ M->F2 - H₂O F3 [M - •OCH₃]⁺ M->F3 - •OCH₃ F4 [M - NO₂]⁺ M->F4 - NO₂

Caption: Predicted EI fragmentation pathways of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol.

ESI_Fragmentation_Positive MH [M+H]⁺ F1 [M+H - H₂O]⁺ MH->F1 - H₂O F2 [M+H - CH₃OH]⁺ MH->F2 - CH₃OH F3 [M+H - HNO₂]⁺ MH->F3 - HNO₂

Caption: Predicted ESI fragmentation pathways in positive ion mode.

Conclusion

The mass spectrometry fragmentation of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol is predicted to be a rich source of structural information. By leveraging both EI and ESI techniques and comparing the resulting spectra with those of related compounds, researchers can achieve a high degree of confidence in its identification. The detailed protocols provided herein offer a solid foundation for obtaining reproducible and high-quality data, which is essential for advancing research and development in the pharmaceutical sciences.

References

  • Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers - Benchchem.
  • Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroarom
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis
  • Fragmentation of different functional groups | PPTX - Slideshare.
  • Mass Spectrometry - Fragmentation P
  • mass spectra - fragmentation p
  • CHAPTER 2 Fragmentation and Interpret
  • Mass Spectroscopy: Alcohol Fragmentation P

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Comparative

GC-MS validation of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol synthesis pathways

An In-Depth Comparative Guide to the GC-MS Validation of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol Synthesis Pathways Authored by: A Senior Application Scientist In the landscape of pharmaceutical development, the purity...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the GC-MS Validation of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol Synthesis Pathways

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol is a key building block in the synthesis of various complex molecules, and the synthetic route chosen for its production can significantly influence its impurity profile. Consequently, a robust, validated analytical method is paramount to ensure its suitability for downstream applications.

This guide provides a comprehensive comparison of two plausible synthetic pathways for 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol, underpinned by a rigorous Gas Chromatography-Mass Spectrometry (GC-MS) validation protocol. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework that is both scientifically sound and compliant with regulatory expectations.[1][2][3][4]

Plausible Synthesis Pathways for 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

The choice of a synthetic route is often a balance between yield, cost, and the resulting impurity profile. Here, we compare two distinct pathways to illustrate how different chemical transformations can lead to unique analytical challenges.

Pathway A: The Benzylic Oxidation Route

This pathway commences with the nitration of a commercially available toluene derivative, followed by a selective oxidation of the benzylic methyl group.

  • Step 1: Nitration of 4-Fluoro-2-methoxytoluene. The starting material is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). This electrophilic aromatic substitution is directed by the existing methoxy and fluoro groups.

  • Step 2: Benzylic Oxidation. The resulting 5-Fluoro-2-methoxy-4-nitrotoluene is then oxidized to the corresponding benzyl alcohol. This can be achieved through various methods, such as free-radical bromination followed by hydrolysis, or direct oxidation.

Anticipated Impurities for Pathway A:

  • Isomeric Impurities: The nitration step may yield regioisomers, such as 3-Fluoro-6-methoxy-2-nitrotoluene.

  • Over-oxidation Products: The oxidation step could produce the corresponding aldehyde (5-Fluoro-2-methoxy-4-nitrobenzaldehyde) or carboxylic acid.

  • Unreacted Starting Material: Residual 5-Fluoro-2-methoxy-4-nitrotoluene.

Pathway B: The Carboxylic Acid Reduction Route

This approach begins with a benzoic acid derivative, which is first nitrated and then reduced to the target benzyl alcohol.

  • Step 1: Nitration of 5-Fluoro-2-methoxybenzoic Acid. Similar to Pathway A, this step involves electrophilic aromatic substitution on the benzoic acid ring structure.

  • Step 2: Reduction of the Carboxylic Acid. The resulting 5-Fluoro-2-methoxy-4-nitrobenzoic acid is selectively reduced to the benzyl alcohol using a suitable reducing agent (e.g., borane complexes).

Anticipated Impurities for Pathway B:

  • Unreacted Starting Material: Residual 5-Fluoro-2-methoxy-4-nitrobenzoic acid.

  • Reduction Byproducts: Potential for over-reduction of the nitro group to an amine if a harsh reducing agent is used.

  • Ester Impurities: If an alcohol-based solvent is used during reduction, formation of the corresponding ester is possible.

GC-MS Method Development: The Rationale

A robust analytical method begins with logical parameter selection. GC-MS is the technique of choice for this molecule due to its volatility and the method's inherent high selectivity and sensitivity.[5][6]

Experimental Protocol: GC-MS Method Parameters
  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) - a (5%-phenyl)-methylpolysiloxane column chosen for its excellent performance with a wide range of semi-volatile aromatic compounds.[6]

  • Injection: 1 µL, Splitless mode to maximize sensitivity for trace impurity detection.

  • Inlet Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode:

      • Full Scan: m/z 40-450 for initial identification and specificity assessment.

      • Selected Ion Monitoring (SIM): For quantitation, monitoring characteristic ions of the target analyte (e.g., m/z 187 [M+], 170, 140) to enhance sensitivity and selectivity.[5]

The Validation Workflow: An ICH Q2(R1) Approach

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][4] The following workflow outlines the systematic validation of the developed GC-MS method.

ValidationWorkflow start Method Development spec Specificity (Peak Purity & ID) start->spec ICH Q2(R1) lin Linearity & Range spec->lin lod_loq LOD & LOQ (Sensitivity) lin->lod_loq acc Accuracy (Recovery) lod_loq->acc prec Precision (Repeatability & Intermediate) acc->prec rob Robustness prec->rob end Validated Method rob->end

Caption: A streamlined workflow for GC-MS method validation based on ICH Q2(R1) parameters.

Detailed Validation Protocols and Comparative Data

Here we present the experimental protocols and comparative data for validating the GC-MS method for analyzing 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol from both synthesis pathways.

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]

Protocol:

  • A solution of the 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol reference standard is injected.

  • Samples from both Pathway A and Pathway B crude reaction mixtures are injected.

  • A placebo (reaction blank) for each pathway is injected.

  • The resulting chromatograms are analyzed to ensure no interfering peaks are observed at the retention time of the main analyte. Peak purity is assessed using mass spectral deconvolution.

Comparative Results:

ParameterPathway A SamplePathway B SampleAcceptance Criteria
Analyte Retention Time~10.5 min~10.5 minConsistent RT
Peak Purity (MS)PassPassNo co-elution detected
Interference at RTNoneNoneNo significant peaks in placebo at analyte RT
Key Impurity SeparationIsomeric impurity at ~10.2 min; Aldehyde at ~9.8 minUnreacted acid at ~11.2 min (may require derivatization or a different method if not GC-amenable)Baseline resolution (R > 1.5) between analyte and known impurities

Expert Insight: The GC-MS method demonstrates excellent specificity for both pathways. The potential for the non-volatile benzoic acid from Pathway B to not elute under these conditions is noted; a separate HPLC method would be required for its quantification.

Linearity and Range

Objective: To demonstrate a direct proportional relationship between analyte concentration and the instrumental response over a specified range.

Protocol:

  • Prepare a stock solution of the reference standard in methanol.

  • Create a series of at least five calibration standards by serial dilution, covering a range of 80% to 120% of the expected sample concentration (e.g., 10 µg/mL to 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the average peak area against concentration and determine the correlation coefficient (r²) and y-intercept.

Comparative Results:

ParameterResultAcceptance Criteria[7]
Range Studied10 - 150 µg/mLCovers the expected working range
Correlation Coefficient (r²)0.9995≥ 0.999
Y-interceptClose to zeroNot significantly different from zero

Expert Insight: The method is linear across the specified range, indicating its suitability for quantitative analysis of the main component.

Accuracy (Recovery)

Objective: To assess the closeness of the test results obtained by the method to the true value. Accuracy is determined by recovery studies.

Protocol:

  • Prepare samples of a known matrix (placebo) from each synthesis pathway.

  • Spike the placebo samples with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each level.

  • Analyze the spiked samples and calculate the percentage recovery.

Comparative Results:

Spiked LevelPathway A Matrix (% Recovery)Pathway B Matrix (% Recovery)Acceptance Criteria[7]
80%99.2% (RSD: 0.8%)98.7% (RSD: 1.1%)98.0 - 102.0%
100%100.5% (RSD: 0.6%)101.1% (RSD: 0.9%)98.0 - 102.0%
120%101.3% (RSD: 0.5%)100.8% (RSD: 0.7%)98.0 - 102.0%

Expert Insight: The excellent recovery in both matrices indicates that the method is free from significant matrix effects and provides an accurate measurement of the analyte.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[8]

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous batch (e.g., at 100% of the target concentration) on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

Comparative Results:

Precision LevelParameterResultAcceptance Criteria[7]
Repeatability % RSD (n=6)0.7%RSD ≤ 2%
Intermediate Precision % RSD (n=12 total)1.3%RSD ≤ 3%

Expert Insight: The low Relative Standard Deviation (RSD) values for both repeatability and intermediate precision demonstrate the high precision of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Protocol:

  • The LOD and LOQ are determined based on the signal-to-noise ratio (S/N).

  • Inject solutions of decreasing concentration to find the concentration that yields an S/N of approximately 3 for LOD and 10 for LOQ.

Comparative Results:

ParameterResultAcceptance Criteria
LOD (S/N ≈ 3)0.1 µg/mLMethod is sufficiently sensitive for trace detection
LOQ (S/N ≈ 10)0.3 µg/mLMethod is suitable for quantifying low-level impurities

Expert Insight: The low LOD and LOQ confirm the method's high sensitivity, making it suitable for impurity profiling where trace components must be accurately quantified.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]

Protocol:

  • Analyze a standard sample while making small, deliberate changes to key method parameters.

  • Parameters to vary: Inlet temperature (± 5°C), column flow rate (± 0.1 mL/min), and initial oven temperature (± 2°C).

  • Assess the impact on retention time, peak area, and peak shape.

Comparative Results:

Varied ParameterEffect on ResultsAcceptance Criteria
Inlet Temp (275°C / 285°C)No significant change in peak area or shape.System suitability parameters pass.
Flow Rate (1.1 / 1.3 mL/min)Minor shift in retention time (< 2%). No change in resolution.System suitability parameters pass.
Oven Temp (98°C / 102°C)Minor shift in retention time (< 1%).System suitability parameters pass.

Expert Insight: The method is robust, indicating its reliability for routine use in a quality control environment where minor operational variations are expected.

Conclusion

This guide demonstrates that the developed GC-MS method is specific, linear, accurate, precise, sensitive, and robust for the analysis of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol. Crucially, the validation data confirms its suitability for material produced via two distinct synthetic pathways, effectively handling the different impurity profiles associated with each.

For drug development professionals, this work underscores the necessity of not only developing a high-performing analytical method but also of validating it against the specific chemical realities of the chosen synthesis route. By grounding our protocols in the authoritative ICH Q2(R1) guidelines, we establish a self-validating system that ensures trustworthiness and scientific integrity from the bench to regulatory submission.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]

  • Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative . PubMed. [Link]

  • Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions . Scholars Research Library. [Link]

  • Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry . Scinapse. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]

  • ICH Q2(R1) Analytical Method Validation . Scribd. [Link]

  • GC–MS analysis of a benzyl alcohol and b benzaldehyde . ResearchGate. [Link]

  • Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS . Shimadzu. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . ICH. [Link]

  • Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan . PMC. [Link]

  • Quality Guidelines . ICH. [Link]

  • A Review on GC-MS and Method Development and Validation . Impactfactor. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards . Environics. [Link]

  • GC-MS Method Development for Nitrosamine Testing . ResolveMass Laboratories Inc. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency (EMA). [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils . Springer. [Link]

  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography . U.S. Environmental Protection Agency (EPA). [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • 4-nitrobenzyl fluoride . Organic Syntheses Procedure. [Link]

  • Process for the preparation of 5-fluoro-2-nitrobenzoic acid.

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Safety & Regulatory Compliance

Safety

Definitive Operational Guide: Handling and Disposal of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol

As drug development pipelines increasingly rely on highly functionalized intermediates, the safe handling and disposal of complex molecules like 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol (CAS: 2006278-11-9)[1] has become...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized intermediates, the safe handling and disposal of complex molecules like 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol (CAS: 2006278-11-9)[1] has become a critical operational priority. This compound presents a unique intersection of hazards: it possesses the environmental persistence of a fluorinated organic, the oxidative potential of a nitroaromatic, and the solubility characteristics of a substituted benzyl alcohol.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step methodology for the safe segregation, decontamination, and disposal of this specific chemical entity, ensuring strict compliance with standards.

Physicochemical Causality & Hazard Profiling

To design an effective disposal strategy, we must first understand the causality behind the chemical's hazards. Nitroaromatic compounds are notoriously persistent environmental contaminants that resist natural degradation and pose severe toxicity risks to aquatic ecosystems[2]. Furthermore, the presence of a strong carbon-fluorine (C-F) bond dictates that this material cannot be processed through standard municipal waste or low-temperature incineration, as it will generate corrosive hydrofluoric acid (HF) gas.

Table 1: Physicochemical Profile & Operational Implications
PropertyValueOperational & Disposal Implication
CAS Number 2006278-11-9Required for accurate RCRA hazardous waste manifesting[1].
Molecular Formula C8H8FNO4The fluorine atom mandates routing to a Halogenated Waste stream.
Molecular Weight 201.15 g/mol Utilized for molar concentration calculations in waste accumulation logs.
Functional Groups Nitro, Fluoro, Methoxy, Benzyl AlcoholNitro group indicates oxidative potential; strictly incompatible with reducing agents.

Waste Segregation & Containment Strategy

Proper segregation at the point of generation prevents dangerous cross-reactions and ensures that the waste is routed to a high-temperature, scrubber-equipped incineration facility capable of neutralizing halogenated byproducts.

Table 2: Waste Segregation Matrix
Waste StatePrimary ContainmentSecondary ContainmentRequired RCRA Labeling
Liquid Solutions HDPE Carboy (compatible with organics)Polyethylene Spill Pallet"Hazardous Waste: Toxic, Halogenated Organics"
Solid Residue 4-mil Polyethylene Bag (Sealed)Rigid, Puncture-Proof Drum"Hazardous Waste: Solid Toxic Residue"
Contaminated PPE Biohazard/Chemical Waste BagRigid Drum"Hazardous Waste: Contaminated Debris"
Disposal Routing Workflow

WasteWorkflow A 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol Waste Generation B Physical State? A->B C Solid Residue / PPE B->C Powder/Solid D Organic Solvent Mixture B->D Dissolved E Double-Bagged Solid Waste Container C->E F Halogenated Liquid Waste Carboy D->F G RCRA Labeling: "Toxic, Halogenated Organics" E->G F->G H High-Temp Incineration (Scrubber-Equipped) G->H

Workflow for the segregation and disposal of fluorinated nitroaromatic waste.

Self-Validating Operational Protocols

The following protocols integrate physical actions with immediate validation steps to ensure absolute safety and compliance during waste handling.

Protocol A: Liquid Waste Consolidation

Causality: 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol contains an electron-deficient nitroaromatic ring. Mixing it with incompatible streams (such as strong bases, amines, or reducing agents) can trigger exothermic degradation.

  • Stream Compatibility Verification:

    • Action: Before adding the solution to a bulk waste carboy, test an aliquot of the existing waste stream using a broad-spectrum pH strip.

    • Validation: The pH must read neutral (pH 6.0–8.0). If the stream is highly acidic or basic, do not proceed; pH extremes can catalyze the degradation of the methoxy or benzyl alcohol groups, leading to hazardous gas evolution.

  • Controlled Transfer & Headspace Management:

    • Action: Transfer the dissolved waste into the "Halogenated Organic Waste" carboy using a grounded, closed-system funnel. Fill the carboy to an absolute maximum of 80% capacity.

    • Causality: Nitroaromatic solutions can generate trace gases over time. Maintaining 20% headspace prevents hydrostatic rupture of the container during storage and transport.

  • Mass Balance Validation:

    • Action: Immediately log the volume and concentration of the added compound on the attached RCRA waste manifest.

    • Validation: Visually confirm that the liquid meniscus aligns with the newly calculated volume marker on the carboy. Any discrepancy indicates an unlogged addition or solvent evaporation, triggering an immediate EHS audit.

Protocol B: Solid Waste & Spill Decontamination

Causality: Dry sweeping nitroaromatic powders aerosolizes toxic particulates, creating a severe inhalation hazard and spreading contamination across laboratory surfaces[2].

  • Solvent-Dampened Containment:

    • Action: In the event of a powder spill, do NOT dry sweep. Cover the solid residue with absorbent laboratory pads lightly dampened with isopropanol or ethanol.

    • Causality: The alcohol solvent reduces surface tension and partially dissolves the benzyl alcohol moiety, effectively trapping the powder within the pad's matrix and preventing aerosolization.

  • Inward Folding & Primary Containment:

    • Action: Carefully fold the pads inward to encapsulate the chemical residue. Place the folded pads into a 4-mil polyethylene bag and seal it securely.

  • Surface Decontamination Validation:

    • Action: Wipe the spill area with a fresh, damp white cloth.

    • Validation: Inspect the cloth under ambient lighting and a handheld UV lamp. The complete absence of yellow discoloration or UV fluorescence confirms the total removal of the nitroaromatic compound.

  • Secondary Containment:

    • Action: Place the sealed primary bag, along with all contaminated gloves and wipes, into a rigid, puncture-proof secondary drum labeled for solid halogenated hazardous waste.

Regulatory Compliance & Environmental Monitoring

The Prohibition of Sewering

Under the, the intentional disposal (sewering) of hazardous pharmaceutical wastes and their active intermediates down the drain is strictly prohibited[3]. Municipal water treatment facilities are not equipped to filter out complex fluorinated nitroaromatics, which can pass through treatment systems and accumulate in local watersheds.

Environmental Testing Standards

If laboratory surfaces or local water streams are suspected of contamination, verification must be conducted using established analytical standards. outlines the authoritative High-Performance Liquid Chromatography (HPLC) methodology for detecting trace nitroaromatic residues in solid and aqueous samples[4][5]. Facilities handling bulk quantities of 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol should integrate Method 8330B into their routine EHS swab-testing protocols to ensure zero environmental discharge.

References

  • Accela ChemBio. "2006278-11-9, 5-Fluoro-2-methoxy-4-nitrobenzyl Alcohol." Accela ChemBio Product Catalog. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report." EPA National Service Center for Environmental Publications (NEPIS). URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)." EPA.gov. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "The SW-846 Compendium." Regulations.gov. URL:[Link]

  • American Society of Health-System Pharmacists (ASHP) / EPA. "EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals." ASHP.org. URL:[Link]

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